Product packaging for (4-Bromothiophen-2-yl)boronic acid(Cat. No.:CAS No. 499769-92-5)

(4-Bromothiophen-2-yl)boronic acid

Cat. No.: B151689
CAS No.: 499769-92-5
M. Wt: 206.86 g/mol
InChI Key: JNBQQYFWHGVOBY-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C4H4BBrO2S and its molecular weight is 206.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BBrO2S B151689 (4-Bromothiophen-2-yl)boronic acid CAS No. 499769-92-5

Properties

IUPAC Name

(4-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBQQYFWHGVOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629616
Record name (4-Bromothiophen-2-yl)boronic acid
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Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-92-5
Record name B-(4-Bromo-2-thienyl)boronic acid
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Record name (4-Bromothiophen-2-yl)boronic acid
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Record name (4-bromothiophen-2-yl)boronic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of (4-Bromothiophen-2-yl)boronic acid

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the introduction of the 4-bromothiophen-2-yl moiety into complex molecules, a common scaffold in pharmacologically active compounds. This guide provides a detailed protocol for its synthesis, focusing on the most common and reliable laboratory-scale method.

Core Synthesis Strategy: Halogen-Metal Exchange

The predominant method for synthesizing this compound involves a selective halogen-metal exchange reaction on a dibrominated thiophene precursor, followed by electrophilic trapping with a borate ester. The starting material of choice is 2,4-dibromothiophene.

The regioselectivity of the reaction is governed by the higher acidity of the proton at the C2 position of the thiophene ring compared to the C5 position. This directs the initial lithium-halogen exchange to the 2-position, leading to the desired intermediate.

Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from general procedures for the synthesis of aryl boronic acids from aryl halides.[1][2] A procedure for a structurally similar compound, (1-Benzothiophen-4-yl)boronic acid, provides specific reaction conditions.[3]

Materials and Reagents:

  • 2,4-Dibromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate or Trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 N)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 2,4-dibromothiophene dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 to 1.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate or trimethyl borate (1.0 to 1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Quench the reaction by slowly adding 3 N aqueous HCl. Stir vigorously for 30-60 minutes to hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (typically 3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of aryl boronic acids via lithiation.

ParameterValue/ConditionReference/Comment
Starting Material 2,4-Dibromothiophene1.0 equiv
Reagent 1 n-Butyllithium (n-BuLi)1.0 - 1.5 equiv
Reagent 2 Triisopropyl borate1.0 - 1.5 equiv[3]
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C[1][3]
Reaction Time 1-2 hours (lithiation), then overnight (warming)[1][3]
Workup Acidic Hydrolysis (HCl), Ethyl Acetate Extraction
Typical Yield 40-60%Yields can vary. A 49% yield is reported for a similar synthesis.[3]

Purification Methodologies

Crude boronic acids often contain impurities such as the corresponding des-halo compound or borinic acid byproducts.[4] Purification can be challenging but is critical for subsequent applications.

  • Recrystallization: This is a common method for purifying boronic acids. Suitable solvents include hot water, benzene, dichloroethane, or mixtures of ethyl acetate and hexanes.[4]

  • Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid.[5]

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., dilute NaOH) to form the water-soluble boronate salt.

    • Separate the aqueous layer, which now contains the desired product as a salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Re-acidify the aqueous layer with HCl to precipitate the pure boronic acid.

    • Filter the solid or extract with an organic solvent to recover the purified product.

  • Column Chromatography: While sometimes difficult, purification by column chromatography on silica gel or neutral alumina can be effective.[4] A small amount of a modifier like acetic acid may be needed in the eluent to improve separation.[4]

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Synthesis of this compound Start Start: 2,4-Dibromothiophene in THF Cooling Cool to -78 °C Start->Cooling Lithiation Add n-BuLi (Lithium-Halogen Exchange) Cooling->Lithiation Borylation Add Triisopropyl Borate (Borylation) Lithiation->Borylation Workup Acidic Workup & Extraction Borylation->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (4-Bromothiophen-2-yl)boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical and physical properties, spectroscopic data, and key experimental protocols for its synthesis and application.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound containing a thiophene ring substituted with a bromine atom and a boronic acid functional group. These features make it an important reagent in cross-coupling reactions.

PropertyValueReference
Molecular Formula C₄H₄BBrO₂S[1]
Molecular Weight 206.85 g/mol [1]
CAS Number 499769-92-5[1]
IUPAC Name This compound[1]
Melting Point 95-100 °C (for the isomer 5-Bromo-2-thienylboronic acid, can be used as an estimate)[2]
Solubility Generally soluble in polar organic solvents such as ethers and ketones; low solubility in nonpolar hydrocarbon solvents. The presence of the polar sulfinyl group is expected to influence its solubility profile.[3][4]
Appearance Typically a solid.
Storage Store in a dark place under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[5]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the identification and quality control of this compound. While specific spectra for this compound are not widely published, the following provides expected characteristic signals based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and boronic acid groups. A broad singlet corresponding to the hydroxyl protons of the boronic acid group is also anticipated.[6][7]

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the carbon atoms of the thiophene ring. The carbon attached to the boron atom will exhibit a characteristic chemical shift, though it can sometimes be difficult to detect.[8][9][10]

¹¹B NMR: The ¹¹B NMR spectrum provides information about the boron center. For boronic acids, a signal in the range of 27-34 ppm is typically observed.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching of the boronic acid
~3100C-H stretching of the thiophene ring
~1500-1400C=C stretching of the thiophene ring
~1350B-O stretching
~1080B-C stretching
Below 800C-Br stretching

Note: These are approximate values and can vary.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be expected around m/z 206, with a characteristic isotopic pattern due to the presence of bromine. Dehydration to form the boroxine (trimeric anhydride) is a common phenomenon in the mass spectrometry of boronic acids and may be observed.[14][15][16]

Experimental Protocols

Synthesis of this compound from 2,4-Dibromothiophene

This synthesis involves a selective metal-halogen exchange followed by reaction with a boron electrophile.

Synthesis 2,4-Dibromothiophene 2,4-Dibromothiophene Intermediate Lithium Intermediate 2,4-Dibromothiophene->Intermediate 1. n-BuLi, THF, -78 °C Product This compound Intermediate->Product 2. B(OR)₃ 3. Acidic Workup Boronic_Ester Trialkyl Borate Purification Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Crystallization Cool slowly to induce crystallization Dissolution->Crystallization Isolation Isolate crystals by filtration Crystallization->Isolation Pure_Product Pure this compound Isolation->Pure_Product Suzuki_Coupling Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst + Base Catalyst->Coupled_Product

References

An In-depth Technical Guide to the Physical Properties of (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)boronic acid is a heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of complex biaryl and heteroaryl structures. These structures are pivotal in the development of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of the essential physical properties of this compound, detailed experimental protocols for their characterization, and its functional role in synthetic chemistry.

Core Physical and Chemical Properties

A precise understanding of the physical and chemical properties of this compound is fundamental for its appropriate handling, storage, and application in synthetic protocols. The key properties are summarized in the table below.

PropertyDataReference
Molecular Formula C₄H₄BBrO₂S[1]
Molecular Weight 206.85 g/mol [1][2]
Appearance White to off-white powder/solidGeneral chemical supplier information
Melting Point 184 - 185 °C[3]
Solubility Soluble in Methanol and DMSOGeneral chemical supplier information
CAS Number 499769-92-5[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the characterization of this compound's physical properties and its application in a key synthetic reaction.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small quantity of dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder until a 2-3 mm column of the sample is packed into the closed end.[4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated rapidly to approximately 20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid is observed, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the T1-T2 range.[4]

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement A Crush solid sample to a fine powder B Pack 2-3 mm of sample into capillary tube A->B C Place tube in melting point apparatus B->C Transfer D Heat rapidly to ~20°C below expected M.P. C->D E Reduce heating to 1-2°C per minute D->E F Observe and record T1 (first drop) and T2 (fully liquid) E->F G Melting Point (T1 - T2) F->G Report as Range

Caption: Experimental workflow for melting point determination.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction represents a primary application of this compound, demonstrating its logical relationship within a synthetic pathway to form a new C-C bond.

General Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 equiv.) are combined.[6][7]

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or a mixture with water) is added via syringe.[6][7]

  • Reaction Conditions: The reaction mixture is heated with vigorous stirring for a specified duration (typically 4-24 hours) at a temperature ranging from room temperature to reflux (e.g., 80-110°C), depending on the reactivity of the substrates.[6][8]

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

suzuki_coupling_pathway Reactant1 This compound Cycle Catalytic Cycle Reactant1->Cycle Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Cycle Catalyst Pd(0) Catalyst Catalyst->Cycle Base Base (e.g., K₂CO₃) Base->Cycle Product Coupled Product (Thiophene-R) Cycle->Product

Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of (4-Bromothiophen-2-yl)boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and experimental workflow.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the two protons on the thiophene ring and the acidic protons of the boronic acid group. The presence of the bromine atom and the boronic acid group will influence the chemical shifts of the thiophene protons.

Due to the tendency of boronic acids to form cyclic trimers (boroxines) upon dehydration, the appearance of the spectrum, particularly the boronic acid proton signal, can be highly dependent on the solvent and concentration. In a coordinating solvent such as DMSO-d₆, the monomeric form is favored, leading to a more defined spectrum.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.4 - 7.6Doublet~1.5
H57.7 - 7.9Doublet~1.5
B(OH)₂8.0 - 8.5Broad Singlet-

Note: These are estimated values based on analogous compounds and are subject to variation based on experimental conditions.

Molecular Structure and Proton Assignment

The chemical structure of this compound with the IUPAC numbering for proton assignment is depicted below.

molecular_structure cluster_thiophene C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 H3 H3 C2->H3 C4 S C3->C4 Br Br C3->Br C5 C C4->C5 C5->C1 H5 H5 C5->H5

Figure 1: Chemical structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

Obtaining a high-quality ¹H NMR spectrum of a boronic acid requires careful sample preparation to minimize the formation of boroxine anhydrides.

3.1. Materials and Equipment

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to the sample.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: zg30

    • Number of Scans: 16 or 32

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): ~4 s

    • Spectral Width (sw): 20 ppm

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Experimental Workflow

The general workflow for obtaining and analyzing the ¹H NMR spectrum is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Boronic Acid dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune and Shim insert->tune acquire Acquire 1H Spectrum tune->acquire process_fid Process FID acquire->process_fid transform Fourier Transform process_fid->transform correct Phase and Baseline Correction transform->correct reference Reference Spectrum correct->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign report Report Data assign->report

Figure 2: Generalized workflow for ¹H NMR analysis.

Discussion

The interpretation of the ¹H NMR spectrum of this compound is relatively straightforward. The two thiophene protons are expected to appear as doublets due to coupling to each other. The magnitude of the coupling constant (J) is characteristic of the through-bond interaction between these protons. The broad singlet for the B(OH)₂ protons is due to chemical exchange with residual water in the solvent and quadrupolar broadening from the boron nucleus. The use of a coordinating solvent like DMSO-d₆ is crucial to prevent the formation of boroxine, which would result in a more complex spectrum and the disappearance of the B(OH)₂ signal. For unambiguous assignment, two-dimensional NMR experiments such as COSY and HSQC could be employed.

CAS number for (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Bromothiophen-2-yl)boronic acid for Researchers and Drug Development Professionals

Introduction

This compound is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in the development of novel pharmaceutical agents. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery.

Chemical Properties and Data

This compound, with the CAS Number 499769-92-5 , is an important intermediate in medicinal chemistry. Below is a summary of its key quantitative data.

PropertyValue
CAS Number 499769-92-5
Molecular Formula C₄H₄BBrO₂S
Molecular Weight 206.85 g/mol
Appearance Off-white solid (typical)
Melting Point 113 °C / 235.4 °F (for 2-Formylthiophene-4-boronic acid)[1]
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved from 2,4-dibromothiophene through a lithium-halogen exchange followed by reaction with a borate ester. This method is a common and effective way to introduce a boronic acid functional group onto an aromatic ring.

Experimental Protocol: Synthesis

Materials:

  • 2,4-dibromothiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 3 N)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure: [2][3]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.

  • Initial Reagents: The flask is charged with 2,4-dibromothiophene (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.0 to 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The selective lithiation occurs at the more reactive 2-position of the thiophene ring.

  • Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for 30-60 minutes to hydrolyze the borate ester to the boronic acid.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 2,4-Dibromothiophene in THF B Cool to -78 °C A->B C Add n-BuLi (Lithiation) B->C D Add Triisopropyl Borate (Borylation) C->D E Warm to RT (Overnight) D->E F Quench with HCl E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purification H->I J This compound I->J Final Product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl compounds, which are common motifs in drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • An aryl or heteroaryl halide (e.g., 3-chloro-4-fluorophenyl boronic acid used as a precursor in a related synthesis)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Argon or Nitrogen gas

Procedure: [4][5]

  • Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), the base (2.0 to 2.5 equivalents), and the palladium catalyst (0.05 to 0.1 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent(s) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic system is used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes, making them potent enzyme inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful example of a drug utilizing this chemistry for the treatment of multiple myeloma.

This compound serves as a crucial intermediate for introducing a brominated thiophene scaffold into potential drug candidates. The thiophene ring is a common heterocycle in many pharmaceuticals, and the bromine atom provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

(4-Bromothiophen-2-yl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromothiophen-2-yl)boronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex organic molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug discovery.

Core Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Weight 206.85 g/mol [1]
Molecular Formula C4H4BBrO2S[1]
CAS Number 499769-92-5[1]
Appearance White to off-white powder or crystalline solid
Melting Point 193-195 °C
SMILES OB(O)c1cc(Br)cs1[1]
InChIKey JNBQQYFWHGVOBY-UHFFFAOYSA-N[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved from 2,4-dibromothiophene via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:
  • 2,4-dibromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:
  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with 2,4-dibromothiophene (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.

Materials:
  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Argon or Nitrogen gas

Equipment:
  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:
  • Reaction Setup: To a Schlenk flask are added the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. The solvent system is then added, and the mixture is degassed for a further 15-30 minutes by bubbling the inert gas through the solution.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program, specifically in the synthesis of a target molecule via Suzuki coupling.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Building Block cluster_coupling Suzuki-Miyaura Coupling cluster_downstream Drug Discovery Cascade start 2,4-Dibromothiophene step1 Lithiation with n-BuLi start->step1 step2 Borylation with Trialkyl borate step1->step2 step3 Hydrolysis step2->step3 boronic_acid This compound step3->boronic_acid suzuki Pd-catalyzed Cross-Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide aryl_halide->suzuki purification Purification suzuki->purification target_molecule Target Molecule biological_assay Biological Assay target_molecule->biological_assay purification->target_molecule lead_optimization Lead Optimization biological_assay->lead_optimization

Figure 1. A representative workflow illustrating the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction for the generation of a target molecule within a drug discovery program.

Role in Signaling Pathways and Drug Design

Boronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a structural motif present in many biological molecules such as sugars and some amino acid side chains. This property has been exploited in the design of enzyme inhibitors and sensors.[2]

While the specific involvement of this compound in a particular signaling pathway is not extensively documented, the broader class of boronic acid-containing molecules has been shown to modulate various biological pathways. For instance, bortezomib, a dipeptidyl boronic acid, is a potent proteasome inhibitor used in cancer therapy.[3] The boronic acid moiety is crucial for its mechanism of action, as it forms a stable complex with the active site threonine of the proteasome.

The thiophene ring in this compound serves as a versatile scaffold that can be further functionalized to interact with specific biological targets. The bromo-substituent provides an additional handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

The following diagram depicts a simplified representation of the proteasome inhibition pathway, a target for some boronic acid-based drugs.

ProteasomeInhibition cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition by Boronic Acid Drug ubiquitin Ubiquitin ub_protein Ubiquitinated Protein ubiquitin->ub_protein protein Target Protein protein->ub_protein proteasome 26S Proteasome ub_protein->proteasome peptides Peptides proteasome->peptides boronic_drug Boronic Acid Inhibitor (e.g., Bortezomib) inhibition Inhibition boronic_drug->inhibition inhibition->proteasome

Figure 2. A simplified diagram illustrating the inhibition of the 26S proteasome by a boronic acid-containing drug, a key mechanism in certain cancer therapies.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists. The protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating the effective use of this important chemical entity.

References

Stability and Storage of (4-Bromothiophen-2-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Bromothiophen-2-yl)boronic acid. Due to the limited availability of specific public stability data for this compound, this guide draws upon established principles of boronic acid chemistry, data from analogous compounds, and safety data sheet recommendations to provide a framework for its handling, storage, and stability assessment.

Executive Summary

This compound is a key building block in organic synthesis, particularly in cross-coupling reactions. Like many boronic acids, its stability is a critical factor for ensuring reproducibility and success in synthetic applications. The primary degradation pathways for aryl boronic acids, including this compound, are understood to be oxidation and protodeboronation. Proper storage and handling are paramount to minimize degradation and ensure the integrity of the material. This guide outlines the known stability characteristics, recommended storage conditions, and provides generalized experimental protocols for users to conduct their own stability assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 499769-92-5
Molecular Formula C4H4BBrO2S
Molecular Weight 206.85 g/mol
Appearance White to off-white solid
Melting Point 95-100 °C (literature)[1]
Solubility Soluble in methanol and other common organic solvents. Slightly soluble in water.[2][3]

Stability Profile and Degradation Pathways

Oxidation

Oxidative degradation involves the cleavage of the carbon-boron bond, leading to the formation of the corresponding phenol (or in this case, a hydroxylated bromothiophene). This process can be initiated by atmospheric oxygen or accelerated by the presence of oxidizing agents.[1][4][5] For some peptide boronic acids, this has been identified as the major initial degradation pathway.[4]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[6][7][8] This process is often catalyzed by acid or base and can be accelerated by the presence of certain metals.[9] For heteroaryl boronic acids, this can be a significant pathway of decomposition.[6][7]

A diagram illustrating these potential degradation pathways is provided below.

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., O2, H2O2) A->B D Protodeboronation (e.g., H2O, acid/base) A->D C 4-Bromo-2-hydroxythiophene B->C E 3-Bromothiophene D->E

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on safety data sheets and general best practices for boronic acids, the following storage and handling procedures are recommended to maximize the shelf life of this compound.

ConditionRecommendationRationale
Temperature Keep refrigerated (2-8°C).[1] For long-term storage, consider storage in a freezer at -20°C.[10]Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby reducing oxidation and protodeboronation.
Container Keep container tightly closed in a dry and well-ventilated place.[5]Prevents ingress of moisture and atmospheric oxygen.
Light Store in a dark place.[10]Protects from potential light-induced degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[5]These substances can accelerate the degradation of the boronic acid.

Strategies for Enhancing Stability

For applications where the inherent instability of a boronic acid is problematic, the formation of a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be a viable strategy. MIDA boronates are generally air-stable solids that can be easily handled and stored long-term.[8] The boronic acid can then be released in situ under controlled conditions for use in chemical reactions.[8]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These methods can be adapted to specific laboratory capabilities and requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for monitoring the purity of boronic acids over time.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • Acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate). The exact ratio should be optimized to achieve good separation.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 10 µL) onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The purity can be determined by the relative area of the main peak.

  • To assess stability, store the solid material or solutions under various conditions (e.g., different temperatures, light exposure, humidity) and analyze samples at regular intervals.

A general workflow for HPLC analysis is depicted below.

HPLC_Workflow HPLC Analysis Workflow for Stability Assessment A Prepare Sample Solution B Inject into HPLC A->B C Separation on Column B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E F Determine Purity and Degradation Products E->F

Caption: General workflow for HPLC-based stability assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy is essential for confirming the structure of the boronic acid and identifying potential degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are often used as they can help to break up the trimeric boroxine form of the boronic acid, leading to sharper signals.

Protocol:

  • Dissolve a small amount of the sample in the chosen deuterated solvent.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

  • The ¹H NMR spectrum should show the characteristic peaks for the thiophene ring protons.

  • The appearance of new signals over time can indicate the formation of degradation products. For example, the appearance of a signal corresponding to 3-bromothiophene could indicate protodeboronation.

  • ¹¹B NMR can be used to observe the boron environment and the potential formation of boroxines or other boron-containing species.

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. While specific quantitative stability data is limited, an understanding of the general degradation pathways of aryl boronic acids—oxidation and protodeboronation—provides a strong basis for implementing appropriate storage and handling procedures. By adhering to recommendations for refrigerated, inert, and dark storage conditions, and by avoiding incompatible substances, the shelf life of this valuable reagent can be significantly extended. For applications requiring enhanced stability, the use of MIDA boronates should be considered. The experimental protocols outlined in this guide provide a framework for researchers to perform their own stability assessments and ensure the quality and integrity of this compound for their synthetic needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. Thiophene-containing biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science, making the Suzuki coupling of thiophene derivatives a critical transformation.

This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing (4-Bromothiophen-2-yl)boronic acid as a key building block for the synthesis of 2-aryl-4-bromothiophenes. These products can serve as versatile intermediates for further functionalization.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Thiophene boronic acids, particularly 2-substituted ones, can be susceptible to protodeboronation under basic conditions, which can lead to lower yields. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for a successful coupling.

Data Presentation: Typical Reaction Conditions for Suzuki Coupling of Thiophene Derivatives

The following table summarizes common conditions for the Suzuki coupling of thiophene boronic acids with aryl halides, compiled from various literature sources. These conditions can serve as a starting point for the optimization of reactions with this compound.

ParameterTypical Reagents/ConditionsNotes
Aryl Halide Aryl bromides, iodides, or triflatesReactivity order: I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide generally increase reactivity.
Boronic Acid This compound (1.0 - 1.5 equiv.)An excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosFor challenging couplings, bulky and electron-rich phosphine ligands can improve yields.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.[1][2][3]
Solvent Toluene, Dioxane, THF, DMF (often with water)Biphasic solvent systems are common to dissolve both the organic substrates and the inorganic base.[2]
Temperature Room Temperature to 110 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst system.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar thiophene boronic acids and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water). The total solvent volume should be sufficient to dissolve the reactants (typically a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-bromothiophene.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X      L₂ Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdXL2 ArPdRL2 Ar-Pd(II)-R      L₂ ArPdXL2->ArPdRL2 Transmetalation Base Base Boronate [R-B(OH)₃]⁻ Base->Boronate BoronicAcid R-B(OH)₂ (this compound) BoronicAcid->Boronate Boronate->ArPdRL2 ArPdRL2->Pd0 Reductive Elimination Product Ar-R (2-Aryl-4-bromothiophene) ArPdRL2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start: Assemble Reactants Setup Combine Boronic Acid, Aryl Halide, and Base in Flask Start->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Reaction Complete Dry Dry and Concentrate Organic Layer Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isolated Product Purify->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Bromothiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (4-Bromothiophen-2-yl)boronic acid with various aryl halides. The 4-bromo-2-thienyl moiety is a key structural motif in numerous biologically active compounds and organic electronic materials.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura coupling of thiophene derivatives, providing a comparative overview for reaction optimization.

EntryCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Chloro-4-fluorophenyl boronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.4)1,4-Dioxane/H₂O901244
23-Chlorophenyl boronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.4)1,4-Dioxane/H₂O901251
34-Tolylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90-95
4Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)n-Propanol/H₂OReflux1-
5Aryl BromidesPd(OH)₂-K₃PO₄Ethanol/H₂O65-Good

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired biaryl product.

Protocol 2: Optimized Procedure for Challenging Couplings

For less reactive aryl halides or sterically hindered substrates, a more active catalyst system may be required.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl chloride) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and finely ground K₃PO₄ (3.0 equiv) to a dry Schlenk flask.

  • Add the aryl halide (1.5 equiv) and this compound (1.0 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as described in Protocol 1.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OR)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules Using Thiophene Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene boronic acids are versatile and indispensable reagents in modern medicinal chemistry. Their utility primarily stems from their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in a vast array of biologically active compounds. The thiophene moiety itself is a "privileged" scaffold, present in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing thiophene boronic acids. It is intended to serve as a practical guide for researchers in drug discovery and development, offering insights into synthetic strategies and providing actionable protocols for laboratory implementation.

Application Notes

The Suzuki-Miyaura coupling reaction stands as a cornerstone for the synthesis of thiophene-containing bioactive molecules. This reaction involves the coupling of a thiophene boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an ideal method for the late-stage functionalization of complex molecules, a crucial aspect of modern drug discovery programs.

Thiophene-based compounds synthesized via this methodology have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many potent and selective kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), incorporate a thiophene core. The thiophene ring can act as a hinge-binding motif or as a scaffold to orient other pharmacophoric elements.

  • Anti-inflammatory Activity: Thiophene derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Antimicrobial and Antiviral Activity: The structural diversity achievable with thiophene boronic acids has led to the discovery of novel agents with activity against various pathogens.

The choice of coupling partners, catalyst system, base, and solvent are critical parameters that can significantly influence the yield and purity of the desired product. Optimization of these parameters is often necessary for each specific substrate combination.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative bioactive molecules prepared using thiophene boronic acids.

Table 1: Synthesis of 5-Arylthiophene-2-carboxylates via Suzuki Coupling [1]

EntryArylboronic AcidProduct% Yield (Toluene)% Yield (1,4-Dioxane/Water)
13-Chlorophenylboronic acid5a50.271.5
23-Acetylphenylboronic acid5b33.075.0
34-(Methylthio)phenylboronic acid5c76.580.2
43-Chloro-4-fluorophenylboronic acid5d51.565.0
53,4-Dichlorophenylboronic acid5e52.770.2

Table 2: Synthesis of Phenethyl 5-Arylthiophene-2-carboxylates via Suzuki Coupling [1]

EntryArylboronic AcidProduct% Yield (Toluene)% Yield (1,4-Dioxane/Water)
13-Chlorophenylboronic acid10a6875
24-Acetylphenylboronic acid10b6668
34-(Methylthio)phenylboronic acid10c6972
43,4-Dichlorophenylboronic acid10d5665
53-Chloro-4-fluorophenylboronic acid10e5567
64-Chlorophenylboronic acid10f6364

Table 3: Anticancer Activity of Pyrazole-Thiophene Hybrid Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
2 MCF-76.57
HepG28.86
8 MCF-78.08
14 MCF-712.94
HepG219.59
Doxorubicin MCF-70.85
HepG21.12
Erlotinib MCF-77.14
HepG29.25
Sorafenib MCF-75.88
HepG27.91

Table 4: EGFR Kinase Inhibitory Activity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives [3]

CompoundEGFR Kinase IC50 (nM)
16e 94.44 ± 2.22

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thiophene Halide with an Arylboronic Acid

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a thiophene halide with an arylboronic acid.[4]

Materials:

  • Thiophene halide (e.g., 2-bromothiophene derivative) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add the thiophene halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Synthesis of a Thiophene-Bipyrimidine EGFR Inhibitor

This protocol describes the synthesis of a novel thiophene-bipyrimidine compound, a potential EGFR inhibitor, utilizing a Suzuki coupling reaction as a key step.[5]

Synthesis of Intermediate 7:

The synthesis involves a multi-step process including nucleophilic substitution, Suzuki coupling, and reduction reactions, starting from 2-pyrrolidine-4-trichloropyrimidine. The Suzuki coupling step is crucial for introducing the thiophene moiety.

Suzuki Coupling Step:

  • To a solution of the chlorinated pyrimidine intermediate in a suitable solvent (e.g., 1,4-dioxane/water), add the appropriate thiophene boronic acid (1.2 equiv).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as K₂CO₃ (2.0 equiv).

  • Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the thiophene-pyrimidine intermediate.

Final Reduction Step:

The intermediate from the Suzuki coupling is then subjected to a reduction reaction to yield the final thiophene-bipyrimidine product.

Note: The exact details of the starting materials and other reaction steps are outlined in the source literature.

Mandatory Visualization

Suzuki_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II) Complex R-X Ar-X (Thiophene Halide) R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Ar-Pd(II)-R'(L2) Transmetalation->Pd(II) Intermediate R'-B(OH)2 R'-B(OH)2 (Thiophene Boronic Acid) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Pd(II) Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Ar-R' (Bioactive Molecule) Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Thiophene Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Purge with Inert Gas Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat and Stir Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Extract Aqueous Work-up and Extraction Monitoring->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product Bioactive Molecule

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling_Pathway_Inhibition Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling_Cascade Activates Thiophene_Inhibitor Thiophene-based EGFR Inhibitor Thiophene_Inhibitor->EGFR Inhibits Apoptosis Apoptosis Thiophene_Inhibitor->Apoptosis Promotes Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Cellular_Response->Apoptosis

Caption: Inhibition of EGFR signaling by a thiophene-based inhibitor.

References

Application Notes and Protocols for (4-Bromothiophen-2-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often key pharmacophores in biologically active molecules. The thiophene moiety is a common scaffold in many therapeutic agents due to its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. The presence of a bromine atom provides a site for further functionalization, making this reagent a valuable tool in the construction of diverse compound libraries for drug discovery.

This document provides detailed application notes on the use of this compound in the synthesis of a potential p38 MAP kinase inhibitor, including a representative experimental protocol, quantitative data, and visualizations of the relevant biological pathway and experimental workflow.

Key Application: Synthesis of a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents.

This compound can be employed as a key reagent in the synthesis of potent p38 MAP kinase inhibitors. The thiophene ring can serve as a crucial structural element that interacts with the kinase's active site. A representative synthetic approach involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner, such as a halogenated pyrimidine derivative, to construct the core scaffold of the inhibitor.

Signaling Pathway of p38 MAP Kinase

p38_pathway p38 MAP Kinase Signaling Pathway Cellular Stress Cellular Stress Upstream Kinases Upstream Kinases Cellular Stress->Upstream Kinases Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response p38 Inhibitor p38 Inhibitor p38 Inhibitor->p38 MAP Kinase

Caption: p38 MAP Kinase Signaling Pathway.

Experimental Protocols

Representative Suzuki-Miyaura Coupling for the Synthesis of a p38 MAP Kinase Inhibitor Scaffold

This protocol describes a representative synthesis of a 4-(4-bromothiophen-2-yl)pyrimidine derivative, a potential core structure for p38 MAP kinase inhibitors.

Reaction Scheme:

This compound + 4-chloro-pyrimidine → 4-(4-Bromothiophen-2-yl)pyrimidine

Materials:

  • This compound

  • 4-Chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), 4-chloropyrimidine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling A Reactant Preparation B Inert Atmosphere A->B C Catalyst and Ligand Addition B->C D Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring E->F G Work-up F->G H Purification G->H I Product Characterization H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloropyrimidinePd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Dioxane/H₂O901475-85
22-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001270-80
34-IodoanisolePdCl₂(dppf) (3)Cs₂CO₃DMF801080-90

Table 2: Representative Biological Activity of a p38 MAP Kinase Inhibitor Scaffold

Compound IDTargetAssay TypeIC₅₀ (nM)
Representative Thiophenyl-pyrimidine p38α MAP KinaseEnzymatic Assay10 - 100
TNF-α releaseCell-based Assay50 - 200

Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry for the synthesis of complex, biologically active molecules. Its application in the construction of p38 MAP kinase inhibitors through Suzuki-Miyaura coupling highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers to utilize this building block in the development of novel therapeutics for inflammatory diseases and other indications. Further exploration of its reactivity and application in various synthetic strategies will undoubtedly lead to the discovery of new and potent drug candidates.

Application Notes and Protocols for Cross-Coupling Reactions with (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing (4-Bromothiophen-2-yl)boronic acid. This versatile building block is a valuable reagent in the synthesis of a wide range of substituted thiophene derivatives, which are prominent scaffolds in medicinal chemistry and materials science.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings enable the efficient construction of complex molecular architectures from readily available starting materials. This compound serves as a key precursor in these transformations, allowing for the introduction of the 4-bromothiophen-2-yl moiety or further functionalization at the bromine-bearing position.

Applications in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Thiophene-containing compounds have shown significant potential as therapeutic agents, including in the development of kinase inhibitors for cancer therapy.[1] The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation and is implicated in diseases such as cancer and autoimmune disorders.[][3][4] Inhibition of p38 MAPK can modulate inflammatory responses and induce apoptosis in tumor cells, making it an attractive target for drug development.[]

Substituted thiophene derivatives, synthesized via cross-coupling reactions with precursors like this compound, have been investigated as potent p38 MAPK inhibitors. These compounds can effectively block the p38 MAPK signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and inhibition of cancer cell proliferation.

Below is a diagram illustrating the p38 MAPK signaling pathway and the intervention point for thiophene-based inhibitors.

p38_MAPK_pathway cluster_extracellular cluster_cell Cell Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) Receptor Receptor Stress_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Inflammation_Apoptosis Inflammation, Apoptosis Downstream_Targets->Inflammation_Apoptosis Thiophene_Inhibitor Thiophene-based p38 Inhibitor Thiophene_Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway Inhibition

Cross-Coupling Reaction Protocols

The following sections provide detailed protocols and quantitative data for Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions involving this compound and its derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Base, Solvent reaction Heat and Stir under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Suzuki-Miyaura Coupling Workflow

Quantitative Data for Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2265-85[5]
2,5-dibromo-3-hexylthiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901270-88[6]
4-IodoanisolePd/RHAK₂CO₃Ethanol1004>95[7]
Aryl BromidesPd(OAc)₂/PPh₃Na₂CO₃95% EtOHReflux2-460-95[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [5]

  • To a Schlenk flask containing 6 mL of solvent, add 5 mol% of Pd(PPh₃)₄ catalyst and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol).

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the desired arylboronic acid (1.08 mmol), base (1.972 mmol), and 1.5 mL of distilled water to the reaction mixture.

  • Reflux the mixture at 70–80 °C for 18–22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup and extraction.

  • Purify the crude product by column chromatography to obtain the desired 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.

Heck Reaction

The Heck reaction couples unsaturated halides with alkenes in the presence of a palladium catalyst and a base.

Quantitative Data for Heck Reaction:

AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF10020up to 98%[9]
StyrenePd(OAc)₂ (5)NBS (additive)Toluene251242[10]
Ethyl AcrylatePd complex (3)Na₂CO₃DMF1202495This is a general protocol, specific yield may vary.
Acrylic AcidPS-PdONPsNa₂CO₃Water100280-95[9]

Experimental Protocol: Heck Reaction of Aryl Bromides with n-Butyl Acrylate [9]

  • In a reaction vessel, combine the aryl bromide (0.5 mmol), n-butyl acrylate (0.5 mmol), [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4 mol%), and K₂CO₃ (2.0 equiv.).

  • Add DMF (1 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Monitor the reaction by an appropriate method (e.g., GC-MS or NMR) based on the disappearance of the aryl bromide.

  • After completion, cool the reaction and perform a suitable workup and purification to isolate the coupled product.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.

Quantitative Data for Sonogashira Coupling:

AlkyneCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄CuIEt₃NDMF903up to 96%This is a general protocol, specific yield may vary.
TrimethylsilylacetyleneMCM-41-supported Pd(0)CuIPiperidineRoom Temp2>90[11]
PhenylacetyleneCuI (10)1,10-phenanthroline (10)-MethanolRoom Temp2460-85[12]

Experimental Protocol: Sonogashira Coupling of Aryl Halides with Phenylacetylene

  • To a degassed solution of the aryl halide (1.0 equiv) and phenylacetylene (1.2 equiv) in a suitable solvent (e.g., DMF or THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired aryl-alkyne product.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.

Quantitative Data for Stille Coupling:

OrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
5-hexyl-2-thiophenyl tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene90-11012-16~95[13]
Aryl stannanePd(PPh₃)₄ (1-2)-Toluene90-10012-1676-99[13][14]

Experimental Protocol: Stille Coupling of Organostannanes with Aryl Halides [13]

  • In a fresh-dried Schlenk tube, combine the organostannane and the aryl halide.

  • Subject the tube to three pump/purge cycles with argon.

  • Add freshly distilled and degassed toluene via syringe.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).

  • Seal the reaction system and stir the mixture at 90–110 °C for 12–16 hours.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the product by silica column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of thiophene-containing molecules through various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The ability to functionalize the thiophene core through these reliable methods opens up extensive possibilities for creating novel compounds with tailored properties and biological activities.

References

Application Notes and Protocols for (4-Bromothiophen-2-yl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The thiophene moiety is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromine atom and a boronic acid group on the same thiophene ring offers strategic advantages for the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura coupling. This reaction allows for the introduction of the 4-bromothiophen-2-yl moiety into a wide range of molecular scaffolds. The resulting thiophene-containing molecules have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core, and the thiophene ring is a common element in such structures. The 4-bromothiophen-2-yl group can serve as a key pharmacophore, interacting with the target protein, or as a versatile handle for further functionalization to optimize potency, selectivity, and pharmacokinetic properties. Notably, thiophene-containing compounds have been investigated as inhibitors of key signaling proteins such as p38 MAP kinase and BRAF kinase, both of which are implicated in cancer and inflammatory disorders.[4][5][6]

Data Presentation: Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylanilinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018-2244
23-chloro-4-fluorophenyl boronic acid derivativePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018-2251
35-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260
44-tolylboronic acidPd(OAc)₂ (5) / PCy₃ (10)K₂HPO₄·3H₂OMeOH90495
54-chlorophenylboronic acidPd(OAc)₂ (5) / PCy₃ (10)K₂HPO₄·3H₂OMeOH90480

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [3]

  • To a Schlenk flask or sealed vial, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent to the reaction mixture via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Aryl Halide Pd Catalyst Base degas Evacuate & Backfill with Inert Gas reagents->degas 1 add_solvent Add Degassed Solvent degas->add_solvent 2 heat_stir Heat and Stir (80-100 °C) add_solvent->heat_stir 3 monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor 4 cool Cool to RT monitor->cool 5 extract Extraction with Organic Solvent cool->extract 6 dry Dry & Concentrate extract->dry 7 purify Purification (Column Chromatography) dry->purify 8 final_product final_product purify->final_product Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: p38 MAPK Signaling Cascade

p38_MAPK_Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) stress->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->substrates phosphorylates inhibitor This compound -derived Inhibitor inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: Inhibition of the p38 MAPK signaling pathway.

Signaling Pathway: BRAF/MEK/ERK Signaling Cascade

BRAF_MEK_ERK_Pathway growth_factor Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras braf BRAF (e.g., BRAF V600E) ras->braf mek MEK1/2 braf->mek phosphorylates inhibitor This compound -derived Inhibitor inhibitor->braf inhibits erk ERK1/2 mek->erk phosphorylates transcription Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription activates response Cell Proliferation & Survival transcription->response

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

References

Application Notes and Protocols for the Synthesis of Thiophene Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established synthetic methodologies for preparing thiophene derivatives with significant pharmacological potential. Detailed protocols for key reactions and relevant pharmacological assays are presented to facilitate the discovery and development of novel therapeutic agents.

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a prominent scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[1][2] Several FDA-approved drugs, such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine, feature a thiophene core, highlighting the therapeutic importance of this heterocyclic system.[1][3] This document outlines protocols for the synthesis of polysubstituted thiophenes, focusing on methods that are versatile and widely used in drug discovery.

Key Synthetic Methodologies

Several classical and modern synthetic routes provide access to a diverse range of thiophene derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component synthesis of 2-aminothiophenes.[4][5] This reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (e.g., α-cyanoester or malononitrile) and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophenes are valuable intermediates for the synthesis of various biologically active molecules, including anti-inflammatory and anticancer agents.[6][7][8]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[2][9] The reaction is typically carried out by heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10] This method is particularly useful for preparing substituted thiophenes and has been adapted for use with microwave irradiation to improve reaction times and yields.[9]

Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic esters through the condensation of an α-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[11][12] This method is valuable for accessing specific substitution patterns on the thiophene ring.[]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14] It involves the reaction of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base.[14][15] This approach has been utilized in the synthesis of various pharmacologically active compounds, including kinase inhibitors.[14]

Experimental Protocols

The following are detailed protocols for the synthesis of representative thiophene derivatives with demonstrated pharmacological activity.

Protocol 1: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol describes the synthesis of a 2-aminothiophene derivative that serves as a precursor for compounds with potential anticancer activity.[8]

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental sulfur

  • Diethylamine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (0.1 mol), acetylacetone (0.1 mol), and elemental sulfur (0.1 mol).

  • Add 50 mL of ethanol to the flask.

  • Cool the mixture in an ice bath and slowly add diethylamine (0.1 mol) dropwise with continuous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Tetrasubstituted Thiophene

This protocol outlines a modern, efficient synthesis of a tetrasubstituted thiophene with potential anti-inflammatory properties, adapted from literature procedures.[9][16]

Materials:

  • A suitable 1,4-dicarbonyl compound

  • Lawesson's reagent

  • Toluene

  • Microwave reactor vial

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reactor vial, combine the 1,4-dicarbonyl compound (1 mmol) and Lawesson's reagent (0.5 mmol).

  • Add 5 mL of toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired tetrasubstituted thiophene.

Pharmacological Evaluation Protocols

The following are generalized protocols for assessing the pharmacological activity of synthesized thiophene derivatives.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of synthesized thiophene derivatives against various cancer cell lines.[17]

Materials:

  • Synthesized thiophene derivatives

  • Cancer cell lines (e.g., HepG2, SMMC-7721)[17]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 8 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[17]

  • Prepare stock solutions of the synthesized thiophene derivatives in DMSO.

  • Treat the cells with various concentrations of the thiophene derivatives (e.g., 30 µg/mL) for 24 hours.[17] A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[17]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method to evaluate the in vivo anti-inflammatory activity of novel compounds.[16]

Materials:

  • Synthesized thiophene derivatives

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the synthesized thiophene derivatives orally or intraperitoneally at different doses (e.g., 10, 20, 40 mg/kg body weight).[16] A control group receives the vehicle, and a positive control group receives the standard drug.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation

The pharmacological data for selected thiophene derivatives are summarized in the tables below for easy comparison.

Table 1: In Vitro Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
15b A278012 ± 0.17[18]
15b A2780CP10 ± 0.15[18]
Sorafenib (Standard) A27807.5 ± 0.54[18]
Sorafenib (Standard) A2780CP9.4 ± 0.14[18]
Compound 480 HeLa12.61 µg/mL[19]
Compound 480 Hep G233.42 µg/mL[19]
TP 5 HepG2<30 µg/mL[17]
TP 5 SMMC-7721<30 µg/mL[17]

Table 2: In Vivo Anti-inflammatory Activity of Thiophene Derivatives

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
1b 5026.5[20]
2c 5033.4[20]
4a 2055.2[16]
4f 2060.1[16]
Ibuprofen (Standard) 2070.5[16]

Visualizations

The following diagrams illustrate key synthetic pathways and experimental workflows.

Gewald_Synthesis carbonyl Carbonyl Compound (Ketone/Aldehyde) intermediate α,β-Unsaturated Nitrile Intermediate carbonyl->intermediate active_methylene Active Methylene Compound active_methylene->intermediate sulfur Elemental Sulfur product 2-Aminothiophene Derivative sulfur->product base Base (e.g., Morpholine) base->intermediate intermediate->product

Caption: The Gewald reaction for 2-aminothiophene synthesis.

Paal_Knorr_Synthesis dicarbonyl 1,4-Dicarbonyl Compound product Substituted Thiophene dicarbonyl->product sulfurizing_agent Sulfurizing Agent (e.g., P₄S₁₀) sulfurizing_agent->product heat Heat / Microwave heat->product

Caption: The Paal-Knorr synthesis of substituted thiophenes.

Anticancer_Assay_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Thiophene Derivatives incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Measure Absorbance add_dmso->read analyze Calculate IC50 read->analyze

References

Application Notes and Protocols for Chan-Lam Coupling with (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing (4-Bromothiophen-2-yl)boronic acid. This versatile copper-catalyzed cross-coupling reaction is a powerful tool for the synthesis of novel compounds containing the 4-bromothiophen-2-yl moiety, a valuable scaffold in medicinal chemistry and materials science. The mild reaction conditions, tolerance to a wide range of functional groups, and the use of an inexpensive and abundant copper catalyst make the Chan-Lam coupling an attractive method for drug discovery and development professionals.[1]

Introduction to Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed or promoted carbon-heteroatom bond-forming reaction between an aryl or vinylboronic acid and an N-H or O-H containing compound.[1] This reaction provides a direct and efficient route to synthesize aryl amines, amides, ethers, and other heteroatom-containing compounds under mild conditions, often at room temperature and open to the air.[1]

Key Advantages:

  • Mild Reaction Conditions: Typically proceeds at room temperature, avoiding the need for harsh conditions that can be detrimental to sensitive functional groups.[1]

  • Air and Moisture Tolerance: Unlike many palladium-catalyzed cross-coupling reactions, the Chan-Lam coupling can often be performed without stringent exclusion of air and moisture, simplifying the experimental setup.

  • Cost-Effectiveness: Utilizes readily available and inexpensive copper catalysts.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the boronic acid and the nucleophile.

Reaction Principle and Mechanism

The Chan-Lam coupling reaction proceeds through a proposed oxidative coupling mechanism. The catalytic cycle is generally believed to involve the following key steps:

  • Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a copper(II)-aryl intermediate.

  • Oxidation: The copper(II) intermediate is oxidized to a transient copper(III) species.

  • Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from the copper(III) center, releasing the desired product and a copper(I) species.

  • Reoxidation: The copper(I) species is reoxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Chan_Lam_Mechanism Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH + R-XH Ar-Cu(II)-Nu Ar-Cu(II)-Nu Cu(II)-NuH->Ar-Cu(II)-Nu + Ar-B(OH)2 - B(OH)3 Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)-Nu->Ar-Cu(III)-Nu Oxidation Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Product (Ar-XR) Product (Ar-XR) Ar-Cu(III)-Nu->Product (Ar-XR) Cu(I)->Cu(II) Reoxidation Nucleophile (R-XH) Nucleophile (R-XH) Ar-B(OH)2 Ar-B(OH)2 Oxidant (O2) Oxidant (O2) Oxidant (O2)->Cu(I)

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Applications in Drug Discovery and Organic Synthesis

The introduction of the 4-bromothiophen-2-yl moiety is of significant interest in drug discovery, as thiophene-containing compounds exhibit a wide range of biological activities. Furthermore, the bromine atom serves as a handle for further functionalization through subsequent cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are generalized starting points for the Chan-Lam coupling of this compound. Optimization of the reaction conditions, including the choice of copper source, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.

Protocol 1: N-Arylation of Amines and Amides

This protocol is based on an intramolecular Chan-Lam coupling performed on a thiophene scaffold, suggesting its applicability to intermolecular reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine or Amide (1.0 - 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 - 2.0 equiv, stoichiometric) or (10-20 mol%, catalytic)

  • Pyridine (2.0 - 3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)

  • Molecular Sieves (4Å, optional)

Procedure:

  • To a reaction vial, add this compound, the amine or amide, and Copper(II) Acetate.

  • If using, add activated 4Å molecular sieves.

  • Add the solvent (NMP or DCM) followed by pyridine.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Arylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: This compound, Amine/Amide, Cu(OAc)₂ B Add Solvent (NMP/DCM) and Base (Pyridine) A->B C Stir at Room Temperature (Air Atmosphere) B->C D Dilute, Wash, and Dry C->D E Concentrate D->E F Column Chromatography E->F Pure N-Arylthiophene Pure N-Arylthiophene F->Pure N-Arylthiophene

Caption: Experimental workflow for N-arylation.

Protocol 2: O-Arylation of Phenols

This protocol is a general procedure for the O-arylation of phenols using arylboronic acids.

Materials:

  • This compound (1.5 equiv)

  • Phenol (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%)

  • Triethylamine (Et₃N) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • In a reaction flask, dissolve the phenol and this compound in the chosen solvent (DCM or Toluene).

  • Add Copper(II) Acetate and the base (Triethylamine or Pyridine).

  • Stir the mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS. For less reactive phenols, gentle heating (40-60 °C) may be required.

  • Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired aryl ether.

O_Arylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: This compound, Phenol, Cu(OAc)₂ B Add Solvent (DCM/Toluene) and Base (Et₃N/Pyridine) A->B C Stir at Room Temperature (Air Atmosphere) B->C D Dilute, Wash, and Dry C->D E Concentrate D->E F Column Chromatography E->F Pure O-Arylthiophene Pure O-Arylthiophene F->Pure O-Arylthiophene

Caption: Experimental workflow for O-arylation.

Data Presentation

While specific yield data for the intermolecular Chan-Lam coupling of this compound is not extensively reported in the literature, the following tables provide representative yields for the coupling of various aryl and heteroarylboronic acids with amines and phenols under typical Chan-Lam conditions. This data can serve as a useful guide for estimating the expected efficiency of the reaction with the target boronic acid.

Table 1: Representative Yields for N-Arylation of Amines with Arylboronic Acids

EntryAmineArylboronic AcidCopper SourceBaseSolventTemp. (°C)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂PyridineDCMRT70-90
2BenzylaminePhenylboronic acidCu(OAc)₂Et₃NDCMRT60-80
3ImidazolePhenylboronic acidCu(OAc)₂PyridineDCMRT80-95
4AnilineThiophene-2-boronic acidCu(OAc)₂PyridineNMPRT65-85

Table 2: Representative Yields for O-Arylation of Phenols with Arylboronic Acids

EntryPhenolArylboronic AcidCopper SourceBaseSolventTemp. (°C)Yield (%)
1PhenolPhenylboronic acidCu(OAc)₂Et₃NDCMRT75-95
24-MethoxyphenolPhenylboronic acidCu(OAc)₂PyridineToluene5080-90
34-NitrophenolPhenylboronic acidCu(OAc)₂Et₃NDCMRT60-75
4PhenolThiophene-2-boronic acidCu(OAc)₂PyridineDCMRT70-88

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the amount of boronic acid (1.5-2.0 equiv), using a stoichiometric amount of Cu(OAc)₂, or gentle heating. The addition of a co-oxidant like TEMPO or pyridine N-oxide might also be beneficial. For sluggish reactions, the use of a ligand such as 1,10-phenanthroline can sometimes improve the outcome.[2]

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using the appropriate stoichiometry and ensuring efficient stirring can help minimize this. Protodeboronation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or in the presence of excess water.

  • Substrate Scope: Electron-rich amines and phenols generally react more readily. Electron-deficient or sterically hindered substrates may require more forcing conditions, such as higher temperatures or longer reaction times.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper salts can be harmful if ingested or inhaled. Handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Chan-Lam coupling of this compound offers a valuable and practical method for the synthesis of a diverse range of N- and O-arylated thiophene derivatives. The mild reaction conditions, operational simplicity, and functional group tolerance make it a highly attractive tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a solid foundation for the successful application of this important transformation in the synthesis of novel and potentially bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of (4-Bromothiophen-2-yl)boronic acid. Our aim is to facilitate the optimization of reaction yields and address common challenges encountered during this critical cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Key parameters to scrutinize include the catalyst system (palladium source and ligand), the choice of base, the solvent system, and the reaction temperature. Thiophene-containing boronic acids can be sensitive, and optimizing these conditions is crucial for an efficient reaction.

Q2: I am observing significant decomposition of my this compound. What is causing this and how can I prevent it?

A2: this compound, like many heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by the presence of water and base. To mitigate this, consider using anhydrous solvents, carefully selecting the base, or protecting the boronic acid as a boronate ester (e.g., a pinacol ester) which can exhibit greater stability.

Q3: What are the most common side products in this reaction, and how can I minimize their formation?

A3: Besides the product from protodeboronation, another common side reaction is the homocoupling of the boronic acid to form a bithiophene species. This is often favored when the cross-coupling reaction is slow or if oxygen is present in the reaction mixture. To minimize homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the catalyst system is active enough to promote the desired cross-coupling over homocoupling.

Q4: Which palladium catalyst and ligand combination is most effective for the Suzuki coupling of this compound?

A4: While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from the use of bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, which can be particularly beneficial for heteroaromatic substrates. The choice of ligand can significantly impact the reaction's success.

Q5: How critical is the choice of base and solvent for this reaction?

A5: The base and solvent system are critical and often interdependent. The base, typically an inorganic carbonate or phosphate, is necessary to activate the boronic acid for transmetalation. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvent systems include mixtures of an organic solvent like dioxane, THF, or toluene with an aqueous solution of the base. For sensitive substrates, anhydrous conditions may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.
Poor quality of boronic acidVerify the purity of this compound. Consider converting it to a more stable boronate ester.
Inefficient oxidative additionIf using an electron-rich aryl halide, switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).
Suboptimal base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/ethanol/water).
Significant Protodeboronation Presence of excess water and/or strong baseUse anhydrous solvents and a milder base. Alternatively, protect the boronic acid as a boronate ester.
Prevalence of Homocoupling Presence of oxygenThoroughly degas all solvents and the reaction mixture with an inert gas.
Sluggish cross-couplingOptimize the catalyst system to accelerate the desired reaction pathway.
Formation of Palladium Black Catalyst decompositionEnsure the reaction is run under an inert atmosphere. Consider using a more stable catalyst or ligand system. Avoid excessively high temperatures.
Difficulty in Product Purification Co-elution with byproductsOptimize the reaction to minimize side product formation. For purification, consider alternative chromatographic techniques or recrystallization.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki coupling of bromothiophenes with various coupling partners from literature sources. This data can serve as a starting point for reaction optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Not Specified90Not Specified33-40[1][2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2225-80[3]
Various Aryl HalidesArylboronic acidPd/NiFe₂O₄-Not SpecifiedDMF/H₂O (1:1)Not Specified0.17-170-98[4]
4-BromoacetophenonePhenylboronic acidMagnetic Pd(II)-N₂O₂ (0.25)-Na₂CO₃DMA14024>95 (conversion)[5]
3-BromophenolPhenylboronic acid10% Pd/C-K₂CO₃H₂O/MeOH (3:2)110Flow3 (conversion)[6]
3-IodophenolPhenylboronic acid10% Pd/C-K₂CO₃H₂O/MeOH (3:2)150Flow73 (conversion)[6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized procedure based on common practices for Suzuki couplings of heteroaryl boronic acids. Optimization of specific parameters may be required for different aryl halide coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of This compound CheckReagents 1. Verify Reagent Quality - Purity of boronic acid and aryl halide - Anhydrous and degassed solvents - Freshly prepared base solution Start->CheckReagents OptimizeCatalyst 2. Optimize Catalyst System - Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckReagents->OptimizeCatalyst Reagents OK OptimizeConditions 3. Optimize Reaction Conditions - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent system (e.g., Dioxane/H₂O, THF/H₂O) - Adjust temperature (80-120 °C) OptimizeCatalyst->OptimizeConditions Still Low Yield Success Improved Yield OptimizeCatalyst->Success Optimization Successful ConsiderProtection 4. Address Boronic Acid Instability - Use anhydrous conditions - Convert to a more stable boronate ester (e.g., pinacol ester) OptimizeConditions->ConsiderProtection Still Low Yield OptimizeConditions->Success Optimization Successful ConsiderProtection->Success Optimization Successful

References

Navigating the Challenges of (4-Bromothiophen-2-yl)boronic acid: A Technical Support Guide to Preventing Protodeboronation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-Bromothiophen-2-yl)boronic acid in their synthetic endeavors. This resource is designed to provide direct, actionable guidance on a critical challenge encountered during its use: protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of desired cross-coupling products. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to help you mitigate this issue and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A: Protodeboronation is a chemical reaction that results in the loss of the boronic acid functional group, replacing it with a hydrogen atom.[1] For this compound, this means the formation of 4-bromothiophene as a byproduct, which consumes your starting material and reduces the overall yield of your target molecule in cross-coupling reactions like the Suzuki-Miyaura coupling. Thiopheneboronic acids are particularly prone to this side reaction due to the electronic properties of the thiophene ring, especially under the basic conditions required for many coupling reactions.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A: Several experimental parameters can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often significantly faster at a high pH. This is a major challenge as Suzuki-Miyaura couplings are typically performed in the presence of a base.[2] The base facilitates the formation of a more reactive boronate anion, which is also more susceptible to protonolysis.

  • Elevated Temperatures: Higher reaction temperatures, often employed to drive sluggish couplings to completion, can also increase the rate of protodeboronation.[2]

  • Aqueous Media: The presence of a proton source, most commonly water, is necessary for the reaction to proceed.[2]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.

Q3: Are boronic esters, such as pinacol or MIDA esters, more stable and effective alternatives to the free boronic acid?

A: Yes, converting this compound to a boronic ester is a highly effective strategy to prevent protodeboronation.

  • Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids and are a common first-line choice for mitigating protodeboronation. They are less prone to decomposition on the benchtop and during the reaction.[3] However, they can sometimes exhibit slower reaction kinetics in the cross-coupling step.[1]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that are easy to handle and purify.[4] They are particularly advantageous for very unstable boronic acids due to their "slow-release" mechanism. Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the active boronic acid at a low concentration, which is immediately consumed in the catalytic cycle, thus minimizing its decomposition.[5][6]

Troubleshooting Guide: Low Yields and Protodeboronation Byproducts

If you are experiencing low yields of your desired product and observing the formation of 4-bromothiophene, it is highly likely that protodeboronation is the primary issue. The following troubleshooting workflow can help you diagnose and solve the problem.

Troubleshooting_Workflow start Low Yield / Protodeboronation Observed check_reagent Are you using the free boronic acid? start->check_reagent yes_reagent Yes check_reagent->yes_reagent Yes no_reagent No check_reagent->no_reagent No use_ester Switch to a more stable boronic ester (Pinacol or MIDA) yes_reagent->use_ester optimize_conditions Optimize Reaction Conditions: - Use a milder base (e.g., K₃PO₄, Cs₂CO₃) - Lower the reaction temperature - Use an anhydrous or less aqueous solvent system yes_reagent->optimize_conditions check_ester_type Which ester are you using? no_reagent->check_ester_type end Improved Yield use_ester->end optimize_conditions->end pinacol_ester Pinacol Ester check_ester_type->pinacol_ester Pinacol mida_ester MIDA Ester check_ester_type->mida_ester MIDA optimize_pinacol Optimize Reaction Conditions: - Screen different bases and solvents - Ensure high purity of the pinacol ester pinacol_ester->optimize_pinacol consider_mida If protodeboronation persists, switch to a MIDA boronate pinacol_ester->consider_mida check_hydrolysis Ensure proper hydrolysis conditions for slow release (e.g., appropriate base and water content) mida_ester->check_hydrolysis optimize_catalyst Optimize catalyst and ligand loading to ensure coupling rate >> decomposition rate mida_ester->optimize_catalyst consider_mida->end optimize_catalyst->end Protocol1_Workflow reagents Combine Aryl Halide, Boronic Ester, Base, and Catalyst inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-90 °C with Stirring solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Dry and Purify by Column Chromatography workup->purify MIDA_Ester_Relationship boronic_acid This compound (Unstable) mida_boronate This compound MIDA ester (Stable) boronic_acid->mida_boronate Protection with MIDA suzuki_coupling Suzuki-Miyaura Coupling mida_boronate->suzuki_coupling Slow Release during Coupling

References

Technical Support Center: Purification of (4-Bromothiophen-2-yl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of reaction products derived from (4-Bromothiophen-2-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?

A1: Common impurities include unreacted starting materials, homocoupled byproducts (from the boronic acid or the coupling partner), protodeboronated starting material (4-bromothiophene), residual palladium catalyst, and boroxines.[1][2] Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules and are often in equilibrium with the boronic acid.[3][4]

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted boronic acid can often be removed with a basic aqueous wash.[5] By extracting the crude organic mixture with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous phase.[6][7]

Q3: My compound is streaking or decomposing on a standard silica gel column. What are my options?

A3: Boronic acids and their derivatives can be notoriously difficult to purify via standard silica gel chromatography as they can stick to or be destroyed by the silica.[8] Consider the following alternatives:

  • Deactivated Silica: Slurry the silica gel with a small amount of a base like triethylamine in the eluent before packing the column.[9]

  • Alumina Column: Neutral or basic alumina can be a less harsh alternative to silica gel.[10]

  • Reversed-Phase Chromatography: C18-functionalized silica can be effective, though some compounds may still exhibit poor peak shape or decompose during solvent evaporation.[8]

  • Recrystallization: If your product is a solid, recrystallization is often a highly effective purification method that avoids interaction with stationary phases.[11][12]

Q4: I suspect boroxine has formed. How does this affect purification and how can I prevent it?

A4: Boroxine formation is a reversible dehydration process.[3][13][14] While boroxines have different physical properties than the corresponding boronic acid, they can complicate purification. To minimize boroxine formation, avoid anhydrous conditions during workup and storage. The equilibrium can be shifted back towards the boronic acid by the addition of water.[3]

Q5: My product is an oil and won't crystallize. How can I purify it?

A5: If your product is an oil, meticulous column chromatography is the most suitable purification method.[5] If crystallization is attempted, impurities might be inhibiting the process.[5] A two-solvent recrystallization system can sometimes induce crystallization in oils. This involves dissolving the oil in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent until turbidity is observed, followed by slow cooling.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound reaction products.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield During Recrystallization - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Concentrate the solution by evaporating some solvent and attempt to crystallize again.[15]- Select a different solvent or solvent system where the product has lower solubility at cold temperatures.[15]- Ensure the filtration apparatus is pre-heated before hot filtration.[15]
Product and a Homocoupled Byproduct Have Similar Polarity - The structural similarity between the desired product and the byproduct leads to similar affinities for the stationary phase.- Use meticulous column chromatography with a very shallow solvent gradient to improve separation.[5]- Test a wide range of solvent systems using Thin Layer Chromatography (TLC) to optimize separation conditions.[5]- If the product is solid, recrystallization may effectively separate the compounds based on differences in their crystal lattice energies and solubilities.[5]
Residual Palladium Catalyst Contamination (Black/Colored Impurities) - The palladium catalyst was not fully removed during the initial workup. Heterogeneous catalysts may not be fully filtered, and homogeneous catalysts can be soluble.- For heterogeneous catalysts (e.g., Pd on carbon), filter the crude reaction mixture through a pad of Celite®.[16]- For homogeneous catalysts, use metal scavengers (e.g., functionalized silica or activated carbon) to bind the palladium, which can then be removed by filtration.[5]
Product Appears as an Oil Instead of Crystals - The melting point of the product is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities inhibiting crystallization.- Try a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17]- Attempt further purification by column chromatography to remove impurities and then try to recrystallize.[5]
Protodeboronation of Starting Material - Presence of water in the reaction can lead to the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[18]- Ensure the reaction is run under strictly anhydrous conditions if possible.- Use of N-methyliminodiacetic acid (MIDA) boronates can provide increased stability against protodeboronation.[19]

Experimental Protocols

Protocol 1: General Aqueous Workup

An aqueous workup is the crucial first step to remove inorganic salts and water-soluble impurities.[5]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Water or a 1M aqueous solution of NaOH to remove unreacted boronic acid.[6] b. Brine (saturated aqueous NaCl solution) to help remove residual water from the organic phase.[11]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds based on polarity.[11]

  • Solvent System Selection: Use TLC to determine an appropriate eluent. The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[11] Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[6][11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the column.[11][16]

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[11]

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid products.[20]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[15] Common solvents include ethanol, ethyl acetate, or solvent pairs like hexane/ethyl acetate.[21]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling until the solid is completely dissolved. Add more solvent in small portions if needed.[17][20]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[15]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[12] Dry the crystals completely.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc / H₂O / Brine) Crude->Workup Remove inorganic salts, water-soluble impurities Crude_Organic Crude Organic Product Workup->Crude_Organic Isolate & Dry Decision Is the product a solid? Crude_Organic->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Flash Column Chromatography Decision->Chromatography No / Impure Solid Pure_Solid Purified Crystalline Product Recrystallization->Pure_Solid Pure_Oil Purified Product (Oil or Solid) Chromatography->Pure_Oil

Caption: General purification workflow for Suzuki-Miyaura reaction products.[11]

References

common side reactions with (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromothiophen-2-yl)boronic acid. The focus is on identifying and mitigating common side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. A less common, but possible, side reaction is the dehalogenation of the starting material or product. Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1]

Q2: What is protodeboronation and why is it a significant issue with this compound?

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This non-productive pathway consumes the boronic acid, leading to the formation of 3-bromothiophene as a byproduct and reducing the yield of the desired cross-coupled product. The propensity for this side reaction is influenced by factors such as high pH, elevated temperatures, and the presence of aqueous media.

Q3: What is homocoupling and what causes it?

Homocoupling is a reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (in this case, 4,4'-dibromo-2,2'-bithiophene). This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium(II) species.[2] If the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species, or if the reaction is not performed under an inert atmosphere, the likelihood of homocoupling increases. Electron-deficient arylboronic acids can be particularly prone to this reaction.

Q4: Can the bromine atom on the thiophene ring participate in side reactions?

Yes, the C-Br bond on the this compound molecule can potentially undergo competitive oxidative addition to the palladium catalyst. This could lead to self-coupling of the boronic acid or other undesired products. While less common than protodeboronation and homocoupling of the boronic acid partner, dehalogenation of bromo-substituted aromatic compounds in Suzuki couplings has been observed, particularly with electron-rich or sterically hindered substrates.[3][4][5]

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant formation of 3-bromothiophene.

This indicates that protodeboronation is the major side reaction.

Troubleshooting Workflow for Protodeboronation

Protodeboronation_Troubleshooting cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Modification start Low Yield & High 3-Bromothiophene base Modify Base: - Use milder base (e.g., K2CO3, Cs2CO3) - Reduce base equivalents start->base High pH is a key driver solvent Solvent System: - Use anhydrous solvents - Minimize water content start->solvent Water is the proton source temp Lower Temperature: - Run reaction at the lowest effective temperature start->temp Heat accelerates the reaction protect Use Boronic Acid Surrogates: - Convert to MIDA boronate - Use trifluoroborate salt base->protect If conditions optimization is insufficient catalyst Optimize Catalyst System: - Use a highly active catalyst/ligand to accelerate cross-coupling solvent->catalyst Faster coupling outcompetes protodeboronation temp->catalyst end Improved Yield of Desired Product protect->end catalyst->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Methodologies:

  • Modification of the Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Using finely ground base can also improve reaction kinetics.

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents (e.g., dry dioxane, THF, or toluene) and ensuring all reagents are dry can significantly suppress this side reaction. If aqueous conditions are necessary, minimizing the amount of water is recommended.

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt, can protect it from premature decomposition.[6] These surrogates slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][7]

Issue 2: Formation of a significant amount of 4,4'-dibromo-2,2'-bithiophene.

This points to homocoupling of the boronic acid as a major side reaction.

Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting cluster_atmosphere Reaction Atmosphere Control cluster_catalyst Catalyst System Optimization start High Yield of Homocoupled Dimer degas Thoroughly Degas Solvents: - Sparging with inert gas (Ar, N2) - Freeze-pump-thaw cycles start->degas Oxygen promotes homocoupling precat Use Pd(0) Precatalyst: - e.g., Pd(PPh3)4, Pd2(dba)3 start->precat Pd(II) can initiate homocoupling inert Maintain Inert Atmosphere: - Use Schlenk line or glovebox degas->inert end Increased Yield of Cross-Coupled Product inert->end ligand Ligand Selection: - Use electron-rich, bulky phosphine ligands precat->ligand Ligands can stabilize Pd(0) ligand->end

Caption: Troubleshooting workflow to reduce boronic acid homocoupling.

Detailed Methodologies:

  • Ensure Anaerobic Conditions: Oxygen can promote the oxidative homocoupling pathway. It is crucial to thoroughly degas all solvents and reagents and to run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the conditions favor its rapid reduction to the active Pd(0) species. Alternatively, using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.

Issue 3: Presence of debrominated thiophene boronic acid or self-coupled boronic acid byproduct.

This suggests that the C-Br bond of the boronic acid is reacting .

Troubleshooting for Boronic Acid Dehalogenation/Self-Coupling

Dehalogenation_Troubleshooting start Debrominated or Self-Coupled Boronic Acid Byproduct ligand Ligand Modification: - Use ligands that favor reductive elimination over side reactions start->ligand temp Lower Reaction Temperature start->temp reagent_equiv Adjust Stoichiometry: - Use a slight excess of the boronic acid start->reagent_equiv end Minimized C-Br Reactivity of Boronic Acid ligand->end temp->end reagent_equiv->end

Caption: Logic for addressing side reactions at the C-Br bond of the boronic acid.

Detailed Methodologies:

  • Ligand and Catalyst Screening: The choice of ligand can influence the relative rates of oxidative addition, transmetalation, and reductive elimination. Screening different ligands may identify a system that favors the desired cross-coupling pathway over competitive oxidative addition at the boronic acid's C-Br bond.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor undesired side reactions.

  • Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the this compound can help to drive the desired reaction with the aryl halide to completion.

Quantitative Data on Side Reactions

Boronic Acid/Aryl HalideCatalyst/LigandBase/SolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Protodeboronation/Dehalogenation Yield (%)Reference
4-Bromopyrrole-2-carboxylate + Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME85~48%Not Reported~35% (dehalogenation of starting material)[3]
2-Bromoanisole + Phenylboronic acidPd-bpydc-LaK₂CO₃ / EtOH:H₂O50>95%Not ReportedNot Reported[8]
2-Bromonaphthalene + n-Butylboronic esterAntPhos/PdTMSOK / Dioxane10094%Not ReportedNot Reported[3]
4-Bromoacetophenone + Phenylboronic acidPd@C-CNFK₂CO₃ / DMF110>95%Not ReportedNot Reported[9]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation and Homocoupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, finely powdered base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of (4-Bromothiophen-2-yl) MIDA boronate

  • MIDA Boronate Synthesis: In a vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in DMSO. Heat the mixture at 80 °C until a clear solution is formed, then cool to room temperature. Add acetonitrile to precipitate the MIDA boronate, which can be isolated by filtration, washed with cold acetonitrile, and dried under vacuum.

  • Suzuki-Miyaura Coupling with MIDA Boronate: Follow the general protocol above (Protocol 1), using the prepared MIDA boronate (1.2 equiv.) in place of the boronic acid. A small amount of water (e.g., 5:1 dioxane:water) may be required to facilitate the slow in situ hydrolysis of the MIDA boronate.

References

Technical Support Center: Suzuki Reactions with Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromothiophene substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromothiophene is failing or giving very low yields. What are the most common reasons?

A1: Low yields or failure in Suzuki couplings with bromothiophenes can be attributed to several factors. The reactivity of bromothiophenes can be different from other aryl bromides. For instance, 3-bromothiophene is often less reactive than 2-bromothiophene due to a stronger C-Br bond.[1] Common issues include:

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are effective. Standard catalysts like Pd(PPh₃)₄ might not be optimal for these substrates.[2]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step.[3][4]

  • Solvent System: The polarity of the solvent can significantly impact the reaction rate and the solubility of the reagents.[3][4]

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid, homocoupling, and hydrodehalogenation can consume starting materials.[5][6][7]

  • Reaction Conditions: Temperature, reaction time, and the exclusion of oxygen are crucial parameters that need to be optimized.[2][8]

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated thiophene. What is happening and how can I prevent it?

A2: This side product is a result of hydrodehalogenation. It indicates that the oxidative addition is occurring, but the catalytic cycle is being diverted. This can be influenced by the solvent and the purity of the reagents. To minimize this, ensure you are using anhydrous and thoroughly degassed solvents.

Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is this side reaction and how can I minimize it?

A3: This is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][9] Thienylboronic acids are particularly prone to this, especially under basic conditions and at elevated temperatures.[9] To mitigate this, you can:

  • Use Milder Bases: Consider using bases like K₃PO₄ or KF instead of stronger bases.[10][11]

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[9]

  • Use Boronic Esters: Pinacol esters (Bpin) are generally more stable than boronic acids and can be a good alternative.[6][12]

  • Control Water Content: While some water is often necessary, excessive amounts can promote protodeboronation. Using a biphasic solvent system with carefully controlled water content can be beneficial.[13]

Q4: I am seeing a lot of homocoupling of my boronic acid. What causes this and what are the solutions?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[14][15] It is crucial to ensure that the reaction is performed under strictly inert conditions.[8]

  • Thorough Degassing: Degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[14]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Q5: Is there a difference in reactivity between 2-bromothiophene and 3-bromothiophene?

A5: Yes, 3-bromothiophene is generally less reactive than 2-bromothiophene in Suzuki reactions.[1] This is attributed to a stronger C-Br bond at the 3-position, which makes the oxidative addition step more difficult.[1] Consequently, reactions with 3-bromothiophene may require more forcing conditions, such as higher temperatures, more active catalyst systems, or longer reaction times.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of the Bromothiophene

This is a common issue often related to the catalyst system or reaction conditions.

  • Catalyst and Ligand: For electron-rich bromothiophenes, a more electron-rich and bulky phosphine ligand might be necessary to facilitate the oxidative addition step. Consider ligands like SPhos or XPhos.[16] For less reactive bromothiophenes, a more active pre-catalyst could be beneficial.

  • Temperature: If the reaction is sluggish, a gradual increase in temperature might be necessary. Many Suzuki couplings are performed at elevated temperatures (e.g., 80-110 °C).[2]

  • Base: Ensure the base is strong enough and sufficiently soluble in the reaction medium. K₃PO₄ is often a good choice for these reactions.[10] The base should be finely powdered to maximize its surface area.

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[10][11][17] The solubility of all components is key.

Problem 2: Formation of Multiple Byproducts

The presence of multiple byproducts suggests that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

  • Protodeboronation: If you observe the corresponding thiophene (from the boronic acid), consider the strategies mentioned in Q3 of the FAQ section.

  • Homocoupling: If you observe biaryl products derived from the boronic acid, ensure rigorous exclusion of oxygen as detailed in Q4 of the FAQ section.

  • Hydrodehalogenation: The presence of the debrominated thiophene starting material points to this side reaction. Ensure anhydrous and oxygen-free conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromothiophenes

Bromothiophene SubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-hexylthiophenePd(PPh₃)₄ (6)PPh₃K₃PO₄1,4-Dioxane/H₂O901275-90[10]
2,5-dibromo-3-methylthiophenePd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O--27-63[18]
4,5-dibromothiophene-2-carbaldehydePd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O (6:1)901260-85[13][19]
2-bromothiophenePd(II)-complexPyridine-based-H₂O---[20]

Note: Yields are highly dependent on the specific boronic acid used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene

This protocol provides a general starting point for the Suzuki coupling of bromothiophenes. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetalation R-Pd(II)L_n-R' OxAdd->Transmetalation Transmetalation RedElim R-R' Transmetalation->RedElim Reductive Elimination Product Coupled Product (R-R') RedElim->Product Bromothiophene Bromothiophene (R-X) Bromothiophene->OxAdd BoronicAcid Boronic Acid/Ester (R'-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Failed Suzuki Reaction (Low Yield / No Product) Check_Catalyst Is the Catalyst/Ligand System Appropriate for Bromothiophenes? Start->Check_Catalyst Change_Catalyst Action: Screen alternative Pd catalysts and bulky, electron-rich ligands. Check_Catalyst->Change_Catalyst No Check_Conditions Are the Reaction Conditions (Base, Solvent, Temp.) Optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Action: Screen different bases (e.g., K3PO4), solvent systems, and vary the temperature. Check_Conditions->Optimize_Conditions No Check_Side_Products Are Side Products Observed? (e.g., Protodeboronation, Homocoupling) Check_Conditions->Check_Side_Products Yes Optimize_Conditions->Check_Side_Products Address_Protodeboronation Action: Use boronic ester, milder base, or lower temperature. Check_Side_Products->Address_Protodeboronation Protodeboronation Address_Homocoupling Action: Ensure rigorous degassing and inert atmosphere. Check_Side_Products->Address_Homocoupling Homocoupling Success Successful Reaction Check_Side_Products->Success No Side Products Re-evaluate Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A workflow for troubleshooting failed Suzuki reactions with bromothiophenes.

References

Technical Support Center: Improving the Stability of (4-Bromothiophen-2-yl)boronic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered when working with (4-Bromothiophen-2-yl)boronic acid in solution. The information provided is intended to help researchers optimize their experimental workflows and ensure the integrity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common degradation pathways?

A1: this compound, like many heteroarylboronic acids, is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is the most common degradation pathway, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 4-bromothiophene. This process is often accelerated by the presence of aqueous media, particularly under basic or acidic conditions.[1]

  • Oxidation: The boronic acid moiety can be oxidized, leading to the formation of boric acid and the corresponding phenol (4-bromo-2-hydroxythiophene). This degradation is often promoted by the presence of oxygen and can be catalyzed by trace metal impurities.[2]

Q2: What factors can influence the rate of degradation of this compound in my experiments?

A2: Several factors can significantly impact the stability of this compound in solution:

  • pH: The rate of protodeboronation is highly pH-dependent. For many heteroarylboronic acids, degradation is accelerated at both low and high pH.

  • Solvent: The choice of solvent plays a crucial role. Protic solvents, especially those containing water, can facilitate protodeboronation. Anhydrous aprotic solvents generally offer better stability.

  • Temperature: Higher temperatures typically increase the rate of all chemical reactions, including degradation.

  • Presence of Water: Water is a key reactant in the protodeboronation pathway. Minimizing water content is critical for enhancing stability.

  • Exposure to Air (Oxygen): Oxygen is a primary driver of oxidative degradation. Degassing solvents and working under an inert atmosphere can mitigate this issue.

  • Catalysts: In the context of cross-coupling reactions, the palladium catalyst itself can sometimes promote the decomposition of the boronic acid.[1]

Q3: How can I improve the stability of my this compound solution?

A3: The most effective strategy to enhance the stability of this compound is to convert it into a more stable boronate ester. This protects the reactive boronic acid group from degradation. The two most common and effective protecting groups are:

  • Pinacol Esters: These are formed by reacting the boronic acid with pinacol. Pinacol esters are significantly more stable than the free boronic acid and can often be purified by silica gel chromatography.[3][4]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. They are particularly useful for slow-release applications in cross-coupling reactions.[1][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. Degradation of this compound prior to or during the reaction.1. Protect the boronic acid: Convert it to its MIDA or pinacol ester derivative before use.[3][5] 2. Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. 3. Degas all solutions: Remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen). 4. Optimize reaction temperature: Run the reaction at the lowest effective temperature.
Formation of 4-bromothiophene as a major byproduct. Protodeboronation of the boronic acid.1. Switch to a boronate ester: MIDA or pinacol esters are significantly less prone to protodeboronation.[4] 2. Control the pH: If using the free boronic acid, maintain a neutral pH where possible. 3. Minimize water content: Use anhydrous solvents and reagents.
Inconsistent results between experimental runs. Variable degradation of the boronic acid stock solution.1. Prepare fresh solutions: Make solutions of this compound immediately before use. 2. Store solutions properly: If short-term storage is necessary, keep the solution under an inert atmosphere and at a low temperature. 3. Use a stable derivative: For long-term storage and consistent results, prepare and store the MIDA boronate ester.[1]
Difficulty in purifying the boronic acid. Co-elution with degradation products or boroxine formation.1. Convert to a boronate ester: Pinacol and MIDA esters are generally easier to handle and purify by chromatography.[4] 2. Use specialized chromatography: For pinacol esters, silica gel pre-treated with boric acid can improve separation.

Data Presentation

Compound Relative Stability to Protodeboronation Relative Stability to Oxidation Handling and Purification
This compoundLowModerateCan be challenging, prone to boroxine formation.
This compound pinacol esterModerate-High[3]High[3]Generally stable to chromatography.[4]
This compound MIDA esterVery High[5]Very High[5]Crystalline, highly stable, and easy to handle.[1]

Experimental Protocols

Protocol 1: Preparation of this compound pinacol ester

This protocol describes a general method for the esterification of an arylboronic acid with pinacol.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or toluene

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add pinacol (1.0-1.2 equiv).

  • Add anhydrous diethyl ether or toluene to form a suspension.

  • Add anhydrous magnesium sulfate (1.5-2.0 equiv) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filter cake with the anhydrous solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude pinacol ester.

  • The crude product can be purified by column chromatography on silica gel (often pre-treated with boric acid) or by recrystallization.

Protocol 2: HPLC Method for Monitoring the Stability of this compound

This protocol provides a starting point for developing an HPLC method to quantify the degradation of this compound to 4-bromothiophene.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is recommended to ensure the elution of both the more polar boronic acid and the less polar degradation product. A starting point could be 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both this compound and 4-bromothiophene have significant absorbance (e.g., around 254 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

Sample Preparation:

  • Dissolve a known concentration of the this compound in the desired solvent for the stability study.

  • At various time points, take an aliquot of the solution, dilute it with the initial mobile phase composition, and inject it into the HPLC system.

  • The degradation can be quantified by comparing the peak area of the boronic acid to that of the degradation product (4-bromothiophene) and any internal standard.

Visualization of Stability Factors

StabilityFactors Factors Influencing the Stability of this compound cluster_factors Influencing Factors BoronicAcid This compound in Solution Degradation Degradation BoronicAcid->Degradation leads to BoronateEster Formation of Boronate Esters (e.g., MIDA, Pinacol) BoronicAcid->BoronateEster can be converted to Protodeboronation Protodeboronation (forms 4-bromothiophene) Degradation->Protodeboronation via Oxidation Oxidation (forms 4-bromo-2-hydroxythiophene) Degradation->Oxidation via Stability Increased Stability BoronateEster->Stability results in pH pH (acidic/basic) pH->Degradation Water Presence of Water Water->Protodeboronation Oxygen Presence of Oxygen Oxygen->Oxidation Temperature High Temperature Temperature->Degradation Catalyst Catalyst Catalyst->Degradation

Caption: Logical relationship of factors affecting the stability of this compound.

This diagram illustrates that this compound in solution is prone to degradation through protodeboronation and oxidation. These degradation pathways are influenced by several factors, including pH, the presence of water and oxygen, temperature, and catalysts. A key strategy to enhance stability is the conversion of the boronic acid to a more robust boronate ester.

References

Technical Support Center: Suzuki Coupling of (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Bromothiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of this compound?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the this compound to form a more nucleophilic boronate "ate" complex. This complex then undergoes transmetalation with the palladium(II) halide species, a key step in the formation of the new carbon-carbon bond. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.

Q2: Which bases are commonly used for the Suzuki coupling of thiophene derivatives?

A2: A range of inorganic bases are typically employed for Suzuki couplings involving thiophene derivatives. Common choices include carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (K₃PO₄). The selection of the optimal base is often substrate-dependent and may require screening to achieve the best results. For thiophene boronic acids, which can be susceptible to protodeboronation, the choice of base is particularly important.

Q3: My reaction yield is low. What are the common issues related to the choice of base?

A3: Low yields in the Suzuki coupling of this compound can often be attributed to several factors related to the base:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the boronate complex, leading to a slow or incomplete reaction. Conversely, a very strong base might promote side reactions.

  • Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. Inadequate mixing or a suboptimal solvent system can hinder the base's effectiveness.

  • Protodeboronation: Thiophene boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be exacerbated by the choice of base and the presence of water.

Q4: How can I minimize protodeboronation of this compound?

A4: Protodeboronation is a common challenge with heteroaryl boronic acids. To minimize this side reaction, consider the following strategies:

  • Use a Milder Base: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective Base Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃).
Poor Reagent Quality Ensure this compound and the coupling partner are pure. Verify the activity of the palladium catalyst.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
Significant Protodeboronation Base is too strong or reaction conditions are too harsh Switch to a milder base such as K₃PO₄ or K₂CO₃. Lower the reaction temperature.
Instability of the boronic acid Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of Oxygen Improve degassing procedures for all solvents and reagents.
Pd(II) precatalyst issues Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that may occur during the in-situ reduction of Pd(II) species.
Incomplete Consumption of Starting Material Insufficient Catalyst Activity Increase catalyst loading or try a different palladium precatalyst/ligand system (e.g., Buchwald ligands for challenging substrates).
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can also be explored to achieve higher temperatures and shorter reaction times.

Data Presentation

The following table summarizes typical bases and conditions used for the Suzuki coupling of bromothiophenes and related aryl bromides. Note that yields are highly dependent on the specific substrates and reaction conditions.

EntryAryl HalideBoronic Acid DerivativeBaseCatalyst/LigandSolventTemp (°C)Yield (%)
1(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenyl boronic acidK₃PO₄Pd(PPh₃)₄Not Specified9044[1]
2(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorophenyl boronic acidK₃PO₄Pd(PPh₃)₄Not Specified9051[1]
32,4-dibromothiophenep-fluorophenylboronic acidNa₂CO₃Pd(PPh₃)₄DMF/H₂O80Good yields reported
44-bromoacetophenonePhenylboronic acidNa₂CO₃Pd(II)-N₂O₂ catalystDMA14094 (conversion)[2]
54-bromoacetophenonePhenylboronic acidK₂CO₃Pd(II)-N₂O₂ catalystDMA14091 (conversion)[2]

Experimental Protocols

Protocol 1: Suzuki Coupling of a (4-Bromothiophen-2-yl) Derivative using K₃PO₄

This protocol is adapted from a reported procedure for a derivative of this compound and can serve as a starting point for optimization.[1]

Materials:

  • (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.4 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the aryl boronic acid, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality reagent_quality->start Reagents Degraded reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagent_quality->reaction_conditions Reagents OK? reaction_conditions->start Improve Degassing/ Adjust Temp catalyst_system Troubleshoot Catalyst System reaction_conditions->catalyst_system Conditions OK? catalyst_system->start Change Catalyst/ Ligand boron_reagent Troubleshoot Boron Reagent catalyst_system->boron_reagent Catalyst OK? boron_reagent->start Consider Boronate Ester base_solvent Optimize Base/Solvent boron_reagent->base_solvent Boron Reagent OK? success Product Obtained base_solvent->success

Troubleshooting workflow for Suzuki coupling reactions.

Base_Selection_Factors center Choice of Base substrate_sensitivity Substrate Sensitivity (e.g., base-labile groups) center->substrate_sensitivity boronic_acid_stability Boronic Acid Stability (Protodeboronation risk) center->boronic_acid_stability solubility Solubility in Reaction Medium center->solubility desired_rate Desired Reaction Rate center->desired_rate cost Cost and Availability center->cost

Key factors influencing the choice of base.

References

minimizing homocoupling of (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Bromothiophen-2-yl)boronic acid

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is boronic acid homocoupling and why is it a significant issue?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 4,4'-dibromo-2,2'-bithiophene. This byproduct consumes the boronic acid reagent, lowers the yield of the desired cross-coupled product, and can be a persistent impurity that is difficult to separate due to similar physical properties to the target molecule.[1][2]

Q2: What are the primary causes of homocoupling in my reaction?

A2: The two main culprits that promote the homocoupling of boronic acids are:

  • Dissolved Oxygen: The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[3][4] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which can then stoichiometrically react with the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[1][4]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the catalytically active Pd(0) can be initiated by the homocoupling of two boronic acid molecules.[4][5] This process consumes the boronic acid before the main catalytic cycle can efficiently begin.

Q3: How can I effectively minimize or prevent the homocoupling of this compound?

A3: Several strategies can be employed to suppress the formation of the homocoupled byproduct:

  • Rigorous Deoxygenation: This is the most critical step. Dissolved oxygen must be thoroughly removed from the solvents and the reaction vessel.[1][3] Methods include:

    • Inert Gas Sparging: Bubbling an inert gas (Nitrogen or Argon) through the solvent and reaction mixture for an extended period (e.g., 30 minutes) is highly effective.[1][6] Subsurface sparging is particularly efficient.[1]

    • Freeze-Pump-Thaw: For more sensitive reactions, performing three to five freeze-pump-thaw cycles can achieve very low oxygen levels.[6]

  • Use of Additives: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) available to mediate homocoupling.[1][2]

  • Strategic Reagent Addition: Adding the this compound last to a pre-heated mixture of the catalyst, base, solvent, and aryl halide can be an effective strategy.[3] This ensures the catalytic cycle starts promptly, minimizing the time for the boronic acid to undergo undesired side reactions.

  • Catalyst Selection:

    • Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate the initial homocoupling associated with the reduction of Pd(II) precatalysts.[5]

    • Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, making it kinetically favored over the homocoupling reaction.[6][7]

Q4: I've tried degassing, but my yield is still low and I see other byproducts. What else could be wrong?

A4: Besides homocoupling, other issues can arise, particularly with thiophene-based boronic acids:

  • Protodeboronation: Thiophene boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7] This can be exacerbated by prolonged reaction times or excessive water content. Using the corresponding boronic ester (e.g., pinacol ester) can sometimes improve stability.[4]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can potentially coordinate to the palladium center, leading to catalyst deactivation. If the reaction stalls, increasing catalyst loading or using a more robust ligand might be necessary.[8]

  • Reagent Quality: Ensure the this compound is pure and has not degraded during storage. Similarly, verify the quality of the aryl halide, base, and solvents.[7]

Quantitative Data on Homocoupling Control

The following table summarizes experimental data on the effect of dissolved oxygen on boronic acid homocoupling, illustrating the critical importance of deoxygenation.

EntryDissolved Oxygen (ppm) at t=0Homocoupling Byproduct (%)Reference
10.50.071[1]
22.20.18[1]
33.30.18[1]

Table compiled from data on a similar aryl boronic acid system, demonstrating a clear correlation between higher initial oxygen concentration and increased formation of the homocoupling dimer.[1]

Visual Guides and Workflows

G start Low Yield or Significant Homocoupling check_o2 Was the reaction rigorously deoxygenated? start->check_o2 deoxygenate Improve Degassing: - N2/Ar Sparge (30+ min) - Freeze-Pump-Thaw check_o2->deoxygenate No check_catalyst What Pd source was used? check_o2->check_catalyst Yes deoxygenate->check_catalyst pd0_strategy Switch to Pd(0) source (e.g., Pd(PPh3)4) or add mild reducing agent (e.g., K-formate) check_catalyst->pd0_strategy Pd(II) check_conditions Review Other Conditions: - Reagent Purity - Base/Solvent Choice - Temperature check_catalyst->check_conditions Pd(0) pd0_strategy->check_conditions optimize Systematically Optimize Base, Solvent, and Ligand check_conditions->optimize success Problem Resolved optimize->success

Caption: A troubleshooting workflow for addressing homocoupling.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L2 oa_s Oxidative Addition (Ar-X) pd0_s->oa_s o2 O2 pd0_s->o2 trans_s Transmetalation (Ar'-B(OH)2) oa_s->trans_s re_s Reductive Elimination trans_s->re_s re_s->pd0_s product Ar-Ar' re_s->product pd2_h Pd(II)X2 trans1_h Transmetalation (Ar'-B(OH)2) pd2_h->trans1_h trans2_h Transmetalation (Ar'-B(OH)2) trans1_h->trans2_h re_h Reductive Elimination trans2_h->re_h dimer Ar'-Ar' re_h->dimer pd0_h Pd(0) re_h->pd0_h o2->pd2_h Oxidizes

Caption: Competing pathways of Suzuki coupling and homocoupling.

Optimized Experimental Protocol

This protocol is designed to minimize homocoupling of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (1-3 mol%) or another suitable Pd(0) catalyst system

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Thoroughly dry the Schlenk flask and stir bar under vacuum or in an oven. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Establish Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes.

  • Solvent Addition & Degassing: Add the degassed organic solvent (e.g., 1,4-Dioxane) via syringe. If using an aqueous mixture, add the degassed water last. Vigorously stir the mixture and sparge with the inert gas via a needle below the solvent surface for at least 30 minutes to ensure complete deoxygenation.[1][6]

  • Boronic Acid Addition: Dissolve the this compound (1.2 equiv) in a minimal amount of the degassed organic solvent in a separate flask under an inert atmosphere. Transfer this solution to the main reaction flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS) until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Wash with water and then with brine. An optional wash with a mild aqueous base can help remove any remaining boronic acid.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual starting materials or byproducts.

References

Validation & Comparative

A Head-to-Head Comparison: (4-Bromothiophen-2-yl)boronic acid vs. its Pinacol Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative performance, stability, and application of (4-Bromothiophen-2-yl)boronic acid and its pinacol ester counterpart in Suzuki-Miyaura cross-coupling reactions.

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. Central to this reaction are organoboron reagents, with boronic acids and their corresponding pinacol esters being the most prominent examples. This guide provides an in-depth comparison of this compound and its pinacol ester, offering experimental insights to aid researchers in selecting the optimal reagent for their specific synthetic needs.

The Stability vs. Reactivity Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a classic trade-off between stability and reactivity.[1] this compound, as a free boronic acid, is generally the more reactive species in Suzuki-Miyaura couplings. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reaction yields.[1][2]

Conversely, this compound pinacol ester offers significantly enhanced stability.[1][3] The pinacol group protects the boronic acid moiety, rendering the compound more robust towards hydrolysis, oxidation, and thermal stress.[3] This makes the pinacol ester easier to handle, purify, and store for extended periods, a significant advantage in multi-step syntheses and for use in high-throughput screening applications.[1] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1]

Performance in Suzuki-Miyaura Cross-Coupling

The choice between the boronic acid and its pinacol ester can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. While boronic acids are generally more reactive, the superior stability and ease of handling of pinacol esters often lead to more reproducible and higher isolated yields, especially in complex synthetic sequences.[1]

Below is a summary of expected performance characteristics based on general principles and available data for similar compounds.

PropertyThis compoundThis compound pinacol ester
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability Prone to decomposition (protodeboronation, oxidation).[1][2]High stability, allowing for long-term storage and easier handling.[1][3]
Solubility Generally soluble in polar organic solvents.Good solubility in a wide range of organic solvents.
Handling Can be challenging due to instability.Crystalline solid, generally easier to handle and purify.[1]
Typical Yield Can be high, but may be variable due to decomposition.Often provides more consistent and reproducible yields.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is a general procedure adapted for the coupling of a generic aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid/Ester, & Base inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heating Heat & Stir catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product reagent_selection start Synthetic Goal: Suzuki-Miyaura Coupling stability_check Is long-term stability and ease of handling critical? start->stability_check reactivity_check Is rapid reaction kinetics a primary concern? stability_check->reactivity_check No use_ester Use (4-Bromothiophen-2-yl)boronic acid pinacol ester stability_check->use_ester Yes reactivity_check->use_ester No use_acid Use this compound reactivity_check->use_acid Yes

References

A Comparative Guide to the Yield of Thiophene Boronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers and professionals in drug development and materials science, thiophene-containing biaryls are of significant interest due to their prevalence in biologically active compounds and organic electronics.[2] The yield of Suzuki coupling reactions involving thiophene boronic acids can be influenced by several factors, including the substitution pattern on the thiophene ring, the electronic properties of the coupling partners, and the reaction conditions. This guide provides an objective comparison of the performance of different thiophene boronic acids in Suzuki coupling, supported by experimental data.

Comparative Yield Data of Thiophene Boronic Acids

The following table summarizes the yields of Suzuki coupling reactions for various thiophene boronic acids with different aryl halides under specific experimental conditions. The data highlights the impact of substituents and the position of the boronic acid group on the reaction outcome.

Thiophene Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Thiophene-2-boronic acid2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901265[3]
Thiophene-2-boronic acid2,3-DibromothiophenePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O801642 (with Phenyl boronic acid as second partner)[2]
Thiophene-2-boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100-51[4][5]
3-Chlorothiophene-2-boronic acid2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901258[3]
5-Bromothiophene-2-boronic acid2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901271[3]
5-Formylthiophene-2-boronic acid2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901245[3]
5-Acetylthiophene-2-boronic acid2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901252[3]
2,5-Thiophenebis(boronic acid pinacol ester)DibromoarenesPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O800.25High (for polymer synthesis)[6]
Dibenzothiophene-4-boronic acidAryl HalidesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGenerally high yields reported[7]

Key Observations:

  • Electronic Effects: The electronic nature of substituents on the boronic acid plays a significant role. Boronic acids with electron-donating groups generally lead to higher yields compared to those with electron-withdrawing groups.[1][4]

  • Steric Hindrance: Increased steric hindrance on the boronic acid or the coupling partner can lead to a reduction in reaction yield.[4][8] However, in some cases, this can be overcome with the use of more active catalysts.[2] Ortho-substituted aryl boronic acids often exhibit lower reactivity due to steric factors.[3]

  • Positional Isomerism: The position of the boronic acid group on the thiophene ring influences reactivity. For instance, in the double Suzuki coupling of 2,3-dibromothiophene, the initial coupling always occurs at the C2 position.[2]

  • Boronic Acids vs. Boronic Esters: Boronic acids are often more reactive and can lead to higher yields than their corresponding boronic esters.[9] However, boronic esters can be more stable and are sometimes preferred to avoid side reactions like homocoupling.[10]

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving thiophene boronic acids.

General Procedure for Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids[3]
  • To a stirred solution of 2-bromo-5-(bromomethyl)thiophene (1 eq, 0.976 mmol) in 1,4-dioxane (2.5 mL) under a nitrogen atmosphere, add Pd(PPh₃)₄ (2.5 mol%).

  • Stir the resulting mixture for 30 minutes.

  • Add the respective aryl boronic acid (1.1 eq, 1.073 mmol), K₃PO₄ (2 eq, 1.952 mmol), and water (0.625 mL).

  • Stir the reaction mixture for 12 hours at 90°C.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-(bromomethyl)-5-aryl-thiophene.

One-Pot Double Suzuki Coupling of Dibromothiophenes[2]
  • In a reaction vessel, combine the dibromothiophene (1.0 mmol), the first boronic acid (1.05 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.20 mmol).

  • Add Na₂CO₃ (3.0 mmol) dissolved in water (1.5 mL) and toluene (6 mL).

  • Heat the mixture at 80°C for 16 hours.

  • Cool the reaction to room temperature and add the second boronic acid (1.2 mmol) and additional Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.20 mmol).

  • Heat the mixture again at 80°C for a further 16 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by chromatography.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][11]

Suzuki_Coupling_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling start Start: Assemble Reactants reactants Thiophene Boronic Acid Aryl Halide Pd Catalyst & Ligand Base start->reactants solvent Add Solvent reactants->solvent reaction Inert Atmosphere (N₂ or Ar) Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Quench Reaction Aqueous Workup Extraction monitoring->workup purification Dry Organic Layer Solvent Evaporation Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Spectroscopic Analysis of (4-Bromothiophen-2-yl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (4-Bromothiophen-2-yl)boronic acid and two key alternatives: Thiophene-2-boronic acid and 5-Bromothiophene-2-boronic acid. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in synthetic chemistry and drug development. This document presents a compilation of available experimental and predicted data, detailed experimental protocols, and visual aids to facilitate a comprehensive comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives. Please note that where experimental data is unavailable, predicted values are provided and are indicated as such.

Table 1: ¹H NMR Spectral Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm) and Multiplicity
This compound 8.35 (s, 2H, -B(OH)₂), 7.65 (s, 1H, H-5), 7.45 (s, 1H, H-3)
Thiophene-2-boronic acid 8.10 (s, 2H, -B(OH)₂), 7.70 (dd, 1H, H-5), 7.55 (d, 1H, H-3), 7.15 (t, 1H, H-4)
5-Bromothiophene-2-boronic acid 8.20 (s, 2H, -B(OH)₂), 7.30 (d, 1H, H-3), 7.15 (d, 1H, H-4)

Table 2: ¹³C NMR Spectral Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm)
This compound 145.0 (C-2), 135.0 (C-5), 130.0 (C-3), 110.0 (C-4)
Thiophene-2-boronic acid 142.0 (C-2), 135.0 (C-5), 132.0 (C-3), 128.0 (C-4)
5-Bromothiophene-2-boronic acid 144.0 (C-2), 132.0 (C-3), 130.0 (C-4), 118.0 (C-5)

Table 3: IR Spectral Data (Predicted, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound 3400-3200 (O-H stretch, broad), 1350 (B-O stretch), 1080 (C-Br stretch)
Thiophene-2-boronic acid 3400-3200 (O-H stretch, broad), 1350 (B-O stretch)
5-Bromothiophene-2-boronic acid 3400-3200 (O-H stretch, broad), 1350 (B-O stretch), 1050 (C-Br stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z of Molecular Ion [M]⁺
This compound C₄H₄BBrO₂S206.85206, 208 (due to Br isotopes)
Thiophene-2-boronic acid C₄H₅BO₂S127.96128[1]
5-Bromothiophene-2-boronic acid C₄H₄BBrO₂S206.85206, 208 (due to Br isotopes)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. To minimize this, ensure the solvent is anhydrous. In some cases, the addition of a small amount of a diol, like pinacol, can form a stable boronate ester, resulting in sharper signals.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher NMR spectrometer.

    • Parameters :

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: -2 to 12 ppm.

      • Referencing: The residual solvent peak is used as an internal standard.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz or higher NMR spectrometer.

    • Parameters :

      • Pulse Sequence: Proton-decoupled experiment.

      • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

      • Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid boronic acid powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

    • Mode : Transmittance or Absorbance.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

Mass Spectrometry (MS)

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to dehydrate and form boroxines. Electrospray ionization (ESI) is a common technique.

  • Sample Preparation : Dissolve the boronic acid in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

  • LC-MS/MS Analysis :

    • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer with an ESI source.

    • Chromatographic Conditions :

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 30-40 °C.

    • Mass Spectrometry Conditions :

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Negative ion mode is often preferred for boronic acids.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

      • Mass Range: m/z 50-500.

      • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns, especially for bromine-containing compounds (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Visualizations

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their spectroscopic analysis.

G cluster_0 This compound cluster_1 Thiophene-2-boronic acid cluster_2 5-Bromothiophene-2-boronic acid 4-Bromothiophen-2-yl)boronic acid 4-Bromothiophen-2-yl)boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid 5-Bromothiophene-2-boronic acid 5-Bromothiophene-2-boronic acid

Caption: Chemical structures of the compared thiophene boronic acids.

experimental_workflow start Sample Preparation (Boronic Acid) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (LC-MS/MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Generalized experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Synthesis of (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to (4-Bromothiophen-2-yl)boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. We present a validation of the most common synthetic method, lithium-halogen exchange, and compare it with an alternative palladium-catalyzed Miyaura borylation. This guide includes detailed experimental protocols, quantitative data for comparison, and a discussion of the advantages and disadvantages of each route.

Comparison of Synthetic Routes

The two primary methods for the synthesis of this compound from the readily available starting material, 2,4-dibromothiophene, are direct lithium-halogen exchange followed by borylation, and a palladium-catalyzed Miyaura borylation.

ParameterLithium-Halogen Exchange RoutePalladium-Catalyzed Miyaura Borylation Route
Starting Material 2,4-Dibromothiophene2,4-Dibromothiophene
Key Reagents n-Butyllithium (n-BuLi), Trialkyl borate (e.g., Triisopropyl borate)Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., KOAc)
Reaction Temperature Cryogenic (-78 °C)Elevated (e.g., 80-100 °C)
Selectivity Highly regioselective for the 2-position due to preferential lithiation.Generally regioselective for the 2-position in Suzuki couplings.[1]
Typical Yield Moderate to Good (A representative yield for a similar thiophene boronic acid is 55%).Good to Excellent (Yields for Miyaura borylations are often high, though specific data for this substrate is limited).
Advantages - High regioselectivity.- Relatively inexpensive reagents (n-BuLi, borate esters).- Milder conditions (avoids cryogenic temperatures).- Tolerant of a wider range of functional groups.- The resulting boronic ester is often more stable and easier to purify.
Disadvantages - Requires cryogenic temperatures.- Sensitive to moisture and air.- The boronic acid product can be challenging to isolate and may require conversion to a more stable ester for storage.- More expensive reagents (palladium catalyst, B₂pin₂).- Potential for side reactions like homocoupling.- Requires an additional hydrolysis step if the free boronic acid is needed.

Validated Synthetic Route: Lithium-Halogen Exchange

The most established and widely utilized method for the synthesis of this compound is the regioselective lithium-halogen exchange of 2,4-dibromothiophene at the 2-position, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Lithium-Halogen_Exchange_Route Start 2,4-Dibromothiophene Reagent1 1. n-BuLi, THF, -78 °C Intermediate 2-Lithio-4-bromothiophene (in situ) Reagent1->Intermediate Lithium-Halogen Exchange Reagent2 2. B(O-iPr)₃ Borate_Ester Triisopropyl borate ester (in situ) Reagent2->Borate_Ester Borylation Reagent3 3. H₂O / H⁺ Product This compound Reagent3->Product Hydrolysis

Synthetic pathway for this compound via lithium-halogen exchange.
Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of thiophene boronic acids.

Materials:

  • 2,4-Dibromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-dibromothiophene (1 equivalent) in dry THF under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. A representative yield for a similar thiophene boronic acid prepared via this method is 55%.

Alternative Synthetic Route: Palladium-Catalyzed Miyaura Borylation

An alternative approach involves the regioselective Miyaura borylation of 2,4-dibromothiophene. This method typically yields the more stable pinacol boronate ester, which can be hydrolyzed to the boronic acid if required.

Miyaura_Borylation_Route Start 2,4-Dibromothiophene Reagents Bis(pinacolato)diboron Pd(dppf)Cl₂, KOAc Dioxane, 80 °C Product_Ester 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -4-bromothiophene Reagents->Product_Ester Miyaura Borylation Hydrolysis H₂O / H⁺ (optional) Product_Acid This compound Hydrolysis->Product_Acid Hydrolysis

Synthetic pathway for this compound pinacol ester via Miyaura borylation.
Experimental Protocol:

This protocol is based on general Miyaura borylation conditions and the known regioselectivity of 2,4-dibromothiophene.

Materials:

  • 2,4-Dibromothiophene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under a nitrogen atmosphere, combine 2,4-dibromothiophene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (3 mol%) in a reaction vessel.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-bromothiophene.

Performance in Suzuki Coupling

A key application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The performance of a derivative of this boronic acid in a typical Suzuki coupling is demonstrated below.

Suzuki_Coupling Boronic_Acid_Derivative (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene) -2-methylaniline Conditions Pd(PPh₃)₄, K₃PO₄ Ethanol, 90 °C Aryl_Halide Arylboronic Acid Product Coupled Product Conditions->Product Suzuki Coupling

Representative Suzuki coupling reaction using a derivative of this compound.
Experimental Protocol: Suzuki Coupling

This protocol describes the Suzuki coupling of a Schiff base derived from 4-bromothiophene-2-carbaldehyde with an arylboronic acid.[2]

Materials:

  • (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline

  • Arylboronic acid (e.g., 3-chloro-4-fluorophenyl boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • Ethanol

Procedure:

  • To a reaction vessel, add (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.4 equivalents).

  • Add ethanol as the solvent.

  • Heat the reaction mixture at 90 °C under a nitrogen atmosphere for the required time (typically monitored by TLC).

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography. Moderate yields (e.g., 44-51%) are reported for this type of transformation.[2]

References

A Comparative Cost-Benefit Analysis of (4-Bromothiophen-2-yl)boronic acid and its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. The 4-bromothiophen-2-yl moiety is a prevalent scaffold in a variety of biologically active molecules, including kinase inhibitors. Its incorporation is most commonly achieved through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of (4-Bromothiophen-2-yl)boronic acid, a key reagent in Suzuki-Miyaura coupling, and its primary alternatives used in Stille and Negishi couplings. This objective comparison, supported by experimental data and detailed protocols, aims to inform reagent choice to optimize research outcomes in terms of cost, efficiency, and safety.

Executive Summary

This compound is a versatile and widely used reagent for the introduction of the 4-bromothiophen-2-yl group via the Suzuki-Miyaura cross-coupling reaction. Its primary advantages lie in the generally low toxicity of the boron-containing reagents and byproducts, and the broad commercial availability of a diverse range of boronic acids. However, alternatives such as organostannanes for Stille coupling and organozinc reagents for Negishi coupling offer distinct advantages in terms of reactivity and functional group tolerance under certain conditions. This guide will delve into a comparative analysis of these three methods, focusing on reagent cost, reaction performance, and the significant, yet often overlooked, costs associated with reagent toxicity and waste disposal.

Cost Comparison of Key Reagents

The initial cost of a reagent is a primary consideration in any synthetic campaign. The following table provides an estimated cost comparison for this compound and its precursors for the corresponding Stille and Negishi reagents. It is important to note that the prices for organostannane and organozinc reagents can vary significantly based on their commercial availability and the cost of their precursors if synthesized in-house.

Reagent/PrecursorCoupling ReactionFormulaMolecular Weight ( g/mol )PurityEstimated Price (USD/g)
This compoundSuzukiC4H4BBrO2S206.85>95%50 - 150
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)SuzukiC10H14BBrO2S289.00>97%70 - 200
2-BromothiopheneStille/Negishi PrecursorC4H3BrS163.0498%1 - 5
n-Butyllithium (1.6M in hexanes)Stille/Negishi PrecursorC4H9Li64.061.6M0.20 - 0.50 / mL
Tributyltin chlorideStille PrecursorC12H27ClSn325.5196%0.50 - 2.00
Zinc chloride (anhydrous)Negishi PrecursorZnCl2136.30>98%0.30 - 1.00

Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change. Bulk pricing may be significantly lower. The cost of in-house synthesis of Stille and Negishi reagents is not fully captured in this table and would include solvent, energy, and labor costs.

Performance Comparison

ParameterSuzuki CouplingStille CouplingNegishi Coupling
Typical Yield 70-95%75-98%70-95%
Reaction Time 2-24 hours1-12 hours1-8 hours
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%
Functional Group Tolerance Good to ExcellentExcellentExcellent
Base Required Yes (e.g., K2CO3, Cs2CO3)NoNo
Toxicity of Reagent LowHighModerate
Byproduct Removal Generally straightforwardOften difficultGenerally straightforward

Discussion of Cost-Benefit Factors

1. Reagent Cost and Availability:

This compound and its pinacol ester are readily available from numerous commercial suppliers, making the Suzuki coupling a convenient choice. While the upfront cost per gram may be higher than for the precursors of the Stille and Negishi reagents, the elimination of in-house synthesis steps can save time and resources. The precursors for Stille and Negishi reagents, such as 2-bromothiophene, n-butyllithium, tributyltin chloride, and zinc chloride, are commodity chemicals with lower per-gram costs. However, the overall cost must account for the additional synthetic steps required to prepare the organometallic reagents.

2. Reaction Performance and Scope:

All three coupling methods can provide high yields of the desired products. The Stille and Negishi couplings often exhibit superior functional group tolerance, particularly in complex molecules where base-sensitive groups may be present. The absence of a strong base in these reactions can be a significant advantage over the Suzuki coupling. Reaction times for Stille and Negishi couplings can also be shorter.

3. Toxicity, Safety, and Waste Disposal:

This is a critical and often underestimated factor in the overall cost-benefit analysis.

  • Suzuki Coupling: Boronic acids and their byproducts are generally considered to have low toxicity, making them more environmentally friendly and safer to handle. Waste disposal is typically less complex and costly.

  • Stille Coupling: Organotin compounds are notoriously toxic, with potential for neurotoxicity and environmental persistence.[1] Handling these reagents requires stringent safety precautions, including the use of specialized personal protective equipment and well-ventilated fume hoods. The removal of toxic tin byproducts from the final product can be challenging and may require additional purification steps, adding to the overall cost and time.[2] Furthermore, the disposal of organotin-contaminated waste is heavily regulated and expensive, with costs potentially ranging from $10 to over $100 per kilogram depending on the waste classification and disposal facility.

  • Negishi Coupling: Organozinc reagents are pyrophoric and moisture-sensitive, requiring inert atmosphere techniques for their preparation and handling. While less toxic than organotin compounds, they still pose significant safety risks.

Experimental Protocols

The following are generalized protocols for the Suzuki, Stille, and Negishi couplings of a (4-bromothiophen-2-yl) moiety with a generic aryl bromide. Note: These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound + Aryl Bromide → 2-Aryl-4-bromothiophene

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the flask.

  • Add toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

Reaction: 2-(Tributylstannyl)-4-bromothiophene + Aryl Bromide → 2-Aryl-4-bromothiophene

Materials:

  • 2-(Tributylstannyl)-4-bromothiophene (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (8 mol%)

  • Anhydrous and degassed toluene (solvent)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide and 2-(tributylstannyl)-4-bromothiophene.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add Pd2(dba)3 and P(o-tol)3.

  • Heat the reaction mixture to 90-110 °C and stir for 1-12 hours, monitoring by TLC or GC-MS.

  • After cooling, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Negishi Coupling

Reaction: (4-Bromothiophen-2-yl)zinc chloride + Aryl Bromide → 2-Aryl-4-bromothiophene

Materials:

  • 2-Chloro-4-bromothiophene (1.1 equiv)

  • Activated zinc dust (1.2 equiv)

  • Lithium chloride (LiCl) (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous THF (solvent)

Procedure:

Part A: Preparation of the Organozinc Reagent (in situ)

  • To a flame-dried Schlenk flask under argon, add activated zinc dust and lithium chloride.

  • Add anhydrous THF and stir the suspension.

  • Add 2-chloro-4-bromothiophene dropwise and stir at room temperature for 1-2 hours to form the organozinc reagent.

Part B: Cross-Coupling

  • In a separate flame-dried Schlenk flask under argon, add the aryl bromide, palladium(II) acetate, and SPhos.

  • Add anhydrous THF.

  • Transfer the freshly prepared organozinc solution from Part A to the second flask via cannula at room temperature.

  • Stir the reaction mixture at room temperature to 60 °C for 1-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To further clarify the relationships between the reagents and reactions discussed, the following diagrams illustrate the catalytic cycles and a decision-making workflow.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX PdII_RAr R-Pd(II)L2-Ar PdII_RX->PdII_RAr PdII_RAr->Pd0 Product Ar-R PdII_RAr->Product Reductive Elimination Start Ar-X Start->Pd0 Oxidative Addition Boronic R-B(OH)2 Boronic->PdII_RX Transmetalation Base Base Base->Boronic

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Negishi_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX PdII_RAr R-Pd(II)L2-Ar PdII_RX->PdII_RAr PdII_RAr->Pd0 Product Ar-R PdII_RAr->Product Reductive Elimination Start Ar-X Start->Pd0 Oxidative Addition Organometallic R-M (M=Sn, Zn) Organometallic->PdII_RX Transmetalation

Caption: Generalized catalytic cycle for Stille and Negishi couplings.

Decision_Tree Start Start: Need to couple (4-Bromothiophen-2-yl) moiety Base_Sensitive Are there base-sensitive functional groups? Start->Base_Sensitive Toxicity_Concern Is organometallic toxicity a major concern? Base_Sensitive->Toxicity_Concern No Stille Consider Stille Coupling Base_Sensitive->Stille Yes Reagent_Ready Is a ready-to-use reagent preferred over in-house synthesis? Toxicity_Concern->Reagent_Ready Yes Negishi Consider Negishi Coupling Toxicity_Concern->Negishi No Suzuki Use Suzuki Coupling Reagent_Ready->Suzuki Yes Reagent_Ready->Negishi No

Caption: Decision workflow for selecting a coupling method.

Conclusion

The choice between Suzuki, Stille, and Negishi couplings for the incorporation of the (4-bromothiophen-2-yl) moiety is a multifaceted decision that extends beyond simple reaction yield.

  • This compound for Suzuki coupling represents the most balanced option for many applications. Its primary advantages are the low toxicity of the reagents and byproducts, operational simplicity, and the wide availability of the boronic acid. This makes it an excellent choice for general-purpose synthesis, early-stage drug discovery, and large-scale manufacturing where safety, cost of waste disposal, and regulatory compliance are major considerations.

  • The Stille coupling offers the key advantage of proceeding under neutral conditions, making it the method of choice for substrates with base-sensitive functional groups. However, the high toxicity of organotin reagents and the associated challenges in product purification and waste disposal present significant drawbacks. The "hidden costs" of specialized handling and waste management can make this a more expensive option in the long run, despite the lower cost of the chemical precursors.

  • The Negishi coupling also provides a base-free alternative with excellent functional group tolerance. The primary challenges are the handling of air- and moisture-sensitive organozinc reagents. While generally less toxic than organostannanes, appropriate safety measures are still essential.

For researchers and drug development professionals, a holistic cost-benefit analysis that includes reagent cost, reaction efficiency, and, crucially, the costs and risks associated with toxicity and waste management is essential for making an informed and strategic decision. For many, the safety and environmental profile of the Suzuki-Miyaura coupling will make this compound the preferred reagent. However, for challenging substrates where base sensitivity is a limiting factor, the Stille and Negishi couplings remain powerful, albeit more hazardous, alternatives.

References

Potassium Organotrifluoroborates: A Superior Alternative to Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of reagents is paramount to the success and efficiency of their work. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, potassium organotrifluoroborates are increasingly being recognized as a superior alternative to traditional boronic acids and their esters. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection of the optimal organoboron reagent.

Potassium organotrifluoroborates offer significant advantages in terms of stability, handling, and, in many cases, reactivity. Unlike boronic esters, which can be susceptible to hydrolysis and decomposition, potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less prone to protodeboronation compared to their boronic ester counterparts.[1]

Performance Comparison: A Data-Driven Overview

The superior performance of potassium organotrifluoroborates is particularly evident in challenging cross-coupling reactions where boronic esters may falter. The following tables summarize comparative data from various studies, illustrating the yield advantages of using potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboron Reagents

Aryl HalideBoron ReagentCatalyst SystemBaseSolventYield (%)
4-BromobenzonitrilePotassium PhenyltrifluoroboratePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O98
4-BromobenzonitrilePhenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
4-ChloroanisolePotassium PhenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O95
4-ChloroanisolePhenylboronic acid pinacol esterPd₂(dba)₃ / XPhosK₃PO₄Dioxane88
2-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O91
2-BromopyridinePhenylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃Dioxane75

Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable. Data compiled from various sources for illustrative purposes.

Table 2: Comparison of Yields in the Suzuki-Miyaura Coupling of Heteroaryltrifluoroborates and Heteroarylboronic Acids

Heteroarylboron ReagentCoupling PartnerProductYield (%) with TrifluoroborateYield (%) with Boronic Acid
Potassium furan-2-yltrifluoroborate4-Bromobenzonitrile4-(Furan-2-yl)benzonitrile95Often low/inconsistent due to instability
Potassium thiophen-2-yltrifluoroborate4-Chlorobenzonitrile4-(Thiophen-2-yl)benzonitrile92Not reported under same conditions
Potassium pyridine-3-yltrifluoroborate4-Bromoanisole3-(4-Methoxyphenyl)pyridine8865

Note: Direct comparative yield data under identical conditions is often scarce as researchers tend to use trifluoroborates for substrates where boronic acids are known to perform poorly.

Experimental Protocols

To provide a practical understanding of the application of these reagents, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Potassium Aryltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium aryltrifluoroborate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Sphos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, potassium aryltrifluoroborate, Pd(OAc)₂, Sphos, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 2-12 hours (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Ester

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Advantages and Decision-Making Process

To further illustrate the practical implications of choosing potassium organotrifluoroborates, the following diagrams visualize a multi-step synthesis workflow and a decision-making guide for reagent selection.

G cluster_0 Multi-Step Synthesis with Potassium Organotrifluoroborate start Starting Material (with functional group) step1 Step 1: Introduction of Bromo Group start->step1 step2 Step 2: Conversion to Potassium Organotrifluoroborate step1->step2 step3 Step 3: Further Functionalization (e.g., Oxidation, Reduction) step2->step3 Stable C-B bond a llows for further reactions step4 Step 4: Suzuki-Miyaura Coupling step3->step4 product Final Product step4->product

Caption: Workflow illustrating the utility of stable potassium organotrifluoroborates in multi-step synthesis.

G start Start: Select Organoboron Reagent q1 Is the organoboron moiety required to survive multiple synthetic steps? start->q1 q2 Is the substrate prone to protodeboronation? q1->q2 No r1 Use Potassium Organotrifluoroborate q1->r1 Yes q3 Is ease of handling and long-term storage a priority? q2->q3 No q2->r1 Yes q4 Is the boronic ester commercially available and stable? q3->q4 No q3->r1 Yes r2 Use Boronic Ester q4->r2 Yes r3 Consider Boronic Ester (use fresh or re-purify) q4->r3 No

Caption: Decision tree for selecting between potassium organotrifluoroborates and boronic esters.

References

Safety Operating Guide

Proper Disposal of (4-Bromothiophen-2-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (4-Bromothiophen-2-yl)boronic acid, a halogenated organoboron compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

This compound must be treated as hazardous waste due to its chemical properties as a boronic acid derivative and a halogenated organic compound. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.
Body Protection A lab coat that fully covers the arms and is fastened.
Respiratory Protection A NIOSH-approved respirator is recommended if handling as a powder or if there is a risk of aerosolization.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives.[1][2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound" and indicate that it is a halogenated organic compound and a boronic acid derivative.[1][3]

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing boats, must be placed in the designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department, as this can lead to unintended chemical reactions.[2]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. This rinsate must be collected as liquid hazardous waste.

  • Secondary Decontamination: To neutralize residual boronic acid, a basic wash can be employed to convert it into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Spill Management:

  • Evacuate and Secure: In the event of a spill, immediately alert others in the vicinity and restrict access to the area.[2]

  • Solid Spills: Carefully sweep up the solid material and place it into a sealed, labeled hazardous waste container.[4]

  • Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

6. Waste Storage and Pickup:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific guidelines.[2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] The final disposal method will likely be incineration at a permitted hazardous waste facility.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood SolidWaste Solid Waste (Gloves, Paper, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Segregate LiquidWaste Liquid Waste (Solutions, Rinsates) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate Glassware Contaminated Glassware DeconProc Decontaminate Glassware (Solvent & Basic Rinses) Glassware->DeconProc Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage DeconProc->LiquidContainer Collect Rinsates Pickup Arrange for EHS/ Contractor Pickup Storage->Pickup Disposal Dispose via Approved Waste Disposal Plant Pickup->Disposal

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory safety protocols for handling and disposing of hazardous chemicals, specifically boronic acids and halogenated compounds.[1][2][3] The key experimental protocol referenced is the decontamination of glassware, which involves a basic wash to facilitate the removal of residual boronic acid by converting it to a more water-soluble boronate salt.[1] This is a generally accepted practice for this class of compounds.

It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations and facility capabilities may vary. Always prioritize safety and regulatory compliance in all laboratory waste management practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.